molecular formula C7H5BrN2O B068395 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 183208-34-6

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B068395
CAS No.: 183208-34-6
M. Wt: 213.03 g/mol
InChI Key: DHPKTHROZFIEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a versatile and privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors. This 7-azaindolone derivative serves as a key synthetic intermediate for the construction of more complex molecules designed to modulate critical signaling pathways. Its core structure is a bioisostere of indole, offering improved physicochemical properties and binding affinity when incorporated into pharmacophores targeting ATP-binding sites of various kinases.

Properties

IUPAC Name

5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPKTHROZFIEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573432
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-34-6
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-aza-2-oxindole, is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structural similarity to the core of various kinase inhibitors positions it as a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on presenting quantitative data and experimental methodologies.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and analysis of related compounds, the following properties can be summarized.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 183208-34-6[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.034 g/mol [1]
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water (predicted)Inferred

Synthesis and Characterization

General Synthetic Approach: Aldol Condensation

A potential synthetic pathway could involve the condensation of a suitably substituted glyoxylate with 2-amino-5-bromopyridine, followed by intramolecular cyclization and subsequent chemical modifications. A more direct approach, based on the synthesis of similar indole-2-one and 7-aza-2-oxindole derivatives, involves the aldol condensation of 7-aza-2-oxindole with a bromine-containing aldehyde.[2] However, for the target molecule, the synthesis would likely start from a pre-brominated pyridine precursor.

A plausible, though unconfirmed, synthetic workflow is outlined below:

G cluster_0 Plausible Synthetic Workflow 2_amino_5_bromopyridine 2-Amino-5-bromopyridine condensation_product Condensation Product 2_amino_5_bromopyridine->condensation_product Aldol Condensation glyoxylate_derivative Substituted Glyoxylate glyoxylate_derivative->condensation_product cyclization Intramolecular Cyclization condensation_product->cyclization Acid/Base Catalysis target_molecule This compound cyclization->target_molecule

Caption: Plausible synthetic workflow for the target molecule.

Spectroscopic Characterization

No specific nuclear magnetic resonance (NMR) or other spectral data for this compound has been published. However, for the related compound, (Z)-3-(2,4,6-trimethoxybenzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, the following spectral data has been reported and can serve as a reference for the 7-aza-2-oxindole core:[2]

  • ¹H-NMR (600 MHz, DMSO-d₆) δ (ppm): 3.79 (9H, s, O−CH₃ ×3), 6.19 (2H, s, Ar-H³,⁵), 6.81–6.83 (1H, m, 7-aza-2-oxindole-H⁵), 7.15 (1H, d, J=6.0 Hz, 7-aza-2-oxindole-H⁴), 7.88 (1H, s, Ar-CH), 8.04 (1H, d, J=6.0 Hz, 7-aza-2-oxindole-H⁶).[2]

  • ¹³C-NMR (600 MHz, DMSO-d₆) δ (ppm): 175.92, 166.24, 165.93, 163.64 ×2, 159.23, 143.65, 130.65, 127.75, 116.04, 108.12, 105.04, 91.03 ×2, 55.86 ×3.[2]

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dictated by its fused heterocyclic ring system and the presence of a bromine substituent. The lactam functionality within the pyrrolone ring and the bromine atom on the pyridine ring are key sites for chemical modification.

Kinase Inhibitor Scaffolding

The parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), is a well-established precursor in the synthesis of potent kinase inhibitors, most notably Vemurafenib, which targets the BRAF V600E mutation.[3] The 7-azaindole scaffold is considered a "privileged structure" as it can mimic the purine core of ATP, enabling it to bind to the ATP-binding site of various kinases.[4] This suggests that this compound could also serve as a valuable scaffold for the development of novel kinase inhibitors. The introduction of the 2-oxo functionality may alter the binding mode and selectivity towards different kinases.

Potential Signaling Pathway Interactions

Given the established role of 7-azaindole derivatives as kinase inhibitors, it is plausible that this compound could interact with various signaling pathways implicated in cell proliferation, survival, and angiogenesis. A primary hypothetical target would be the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.

G cluster_0 Hypothetical MAPK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Target_Molecule This compound Target_Molecule->RAF Potential Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Experimental Protocols

As specific experimental protocols for this compound are not available, this section provides a general protocol for a related aldol condensation, which could be adapted for its synthesis.[2]

General Protocol for Aldol Condensation of 7-Aza-2-oxindole with an Aldehyde

Materials:

  • 7-aza-2-oxindole

  • Substituted benzaldehyde (in this case, a bromine-containing aldehyde would be required)

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 7-aza-2-oxindole (1.0 eq) and the substituted benzaldehyde (1.0 eq) is prepared in ethanol.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for a specified period (e.g., 6-8 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The collected solid is washed with cold ethanol and dried under vacuum to yield the desired product.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural relationship to known kinase inhibitors suggests significant potential for applications in drug discovery, particularly in the development of targeted cancer therapies. Further research is warranted to fully elucidate its chemical properties, develop robust synthetic methodologies, and evaluate its biological activity against a panel of kinases and in relevant cellular models. This would pave the way for its potential use as a lead compound in the design of next-generation therapeutics.

References

Physicochemical Characteristics of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the compound 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related compounds and general experimental protocols for the determination of key physicochemical properties. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar heterocyclic compounds in drug discovery and development.

Core Physicochemical Data

PropertyThis compound5-bromo-1H-pyrrolo[2,3-b]pyridine (Analogue)5-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Analogue)
Molecular Formula C₇H₅BrN₂OC₇H₅BrN₂C₉H₉BrN₂O
Molecular Weight 213.03 g/mol 197.04 g/mol 241.08 g/mol
Melting Point Data not available178.0 - 182.0 °C[1]Data not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
pKa Data not available (Predicted)Data not availableData not available
logP Data not available (Predicted)Data not available2.0738 (Calculated)[2]
Purity ≥ 97%>98.0% (GC)[1]≥95%[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols commonly employed for the characterization of novel organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. The procedure typically involves heating a small sample of the material and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.[3][4][5][6] A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Assessing the solubility of a compound in various solvents is fundamental for its formulation and biological testing. The following protocol describes a common method for qualitative and semi-quantitative solubility determination.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen, typically including water, buffers at different pH values (e.g., pH 4, 7.4, 9), and common organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane).

  • Sample Preparation: A pre-weighed amount of the compound (e.g., 1-5 mg) is placed into a small vial.

  • Solvent Addition: A measured volume of the selected solvent is added to the vial.

  • Equilibration: The mixture is agitated (e.g., by vortexing or shaking) for a set period to ensure maximum dissolution. The system is then allowed to reach equilibrium, which may be accelerated by gentle heating if the compound is stable.

  • Observation: The solubility is assessed visually. If the solid completely dissolves, it is considered soluble at that concentration. If solid material remains, the mixture can be filtered or centrifuged, and the concentration of the compound in the supernatant can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to quantify the solubility.[7][8][9][10][11]

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively investigated as inhibitors of various protein kinases.[12][13][14] These kinases are crucial components of intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown inhibitory activity against several kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): These receptors are involved in angiogenesis, cell proliferation, and migration.[15][16]

  • TRAF2 and NCK-interacting kinase (TNIK): TNIK is implicated in Wnt signaling and is a target in colorectal cancer.[13][17]

  • Polo-like kinase 4 (PLK4): This kinase plays a critical role in centriole duplication and cell cycle regulation.[14]

  • Janus kinases (JAKs): These are key mediators of cytokine signaling involved in inflammation and immunity.[18]

A generalized signaling pathway illustrating the mechanism of action for a kinase inhibitor from the 1H-pyrrolo[2,3-b]pyridine class is depicted below.

Kinase_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., FGFR, JAK) Ligand->Receptor Binding KinaseDomain Kinase Domain Receptor->KinaseDomain Activation Substrate Substrate Protein KinaseDomain->Substrate Phosphorylation ATP ATP ATP->KinaseDomain Inhibitor 5-bromo-1H-pyrrolo[2,3-b]pyridin- 2(3H)-one (or analogue) Inhibitor->KinaseDomain Inhibition PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PhosphorylatedSubstrate->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Generalized Kinase Inhibitor Signaling Pathway

Experimental Workflow for Physicochemical Characterization

The comprehensive characterization of a novel compound like this compound follows a structured workflow. This ensures that all critical physicochemical parameters are determined systematically, providing a solid foundation for further development.

Physicochemical_Characterization_Workflow cluster_properties Physicochemical Property Determination Start Synthesis and Purification of Compound Purity Purity Assessment (HPLC, LC-MS, NMR) Start->Purity Structure Structural Elucidation (NMR, MS, X-ray Crystallography) Start->Structure MeltingPoint Melting Point Purity->MeltingPoint Solubility Solubility Profiling (Aqueous & Organic) Purity->Solubility pKa pKa Determination (Potentiometric, Spectrophotometric) Purity->pKa logP Lipophilicity (logP/logD) (Shake-flask, HPLC) Purity->logP Stability Chemical Stability (pH, Temperature, Light) Purity->Stability Data Data Analysis and Compilation MeltingPoint->Data Solubility->Data pKa->Data logP->Data Stability->Data End Complete Physicochemical Profile Data->End

General Experimental Workflow for Physicochemical Characterization

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure and conformational aspects of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of structural chemistry to present a comprehensive analysis.

Molecular Structure

The molecular structure of this compound consists of a fused heterocyclic system where a pyrrolidinone ring is fused to a pyridine ring. This core structure is also known as a 7-azaindole derivative. The bromine atom is substituted at the 5-position of the bicyclic system.

While a definitive crystal structure for this compound is not publicly available, the crystal structure of the closely related aromatic analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides valuable insights into the geometry of the core ring system. In this analog, the fused pyridine and pyrrole rings form an essentially planar azaindole skeleton. It is expected that the pyridine portion of this compound will retain this planarity.

The key structural difference lies in the pyrrolidinone ring, which contains a carbonyl group at the 2-position and a saturated carbon at the 3-position. This sp3-hybridized C3 atom introduces non-planarity into the five-membered ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅BrN₂O-
Molecular Weight213.03 g/mol -
XLogP31.2Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count0Predicted

Conformational Analysis

The conformation of the this compound molecule is primarily determined by the puckering of the non-planar pyrrolidinone ring. Lactams, particularly those in fused ring systems, can adopt various envelope or twist conformations. The preferred conformation will be the one that minimizes steric strain and torsional strain.

In the absence of experimental data, computational modeling would be the ideal approach to determine the lowest energy conformation. Such an analysis would likely reveal an "envelope" conformation for the five-membered ring, where the C3 atom is out of the plane of the other four atoms. The axial or equatorial preference of the hydrogen atoms on C3 would be influenced by the overall steric environment of the molecule.

Experimental Protocols

3.1. Proposed Synthesis

A plausible synthetic route to this compound involves the bromination of a 7-azaindoline precursor followed by oxidation.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation A 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine C 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine A->C CH3CN, rt B N-Bromosuccinimide (NBS) B->C D This compound C->D Oxidizing Agent (e.g., CrO3, KMnO4)

Caption: Proposed two-step synthesis of the target molecule.

3.1.1. Step 1: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Materials: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

  • Procedure: To a solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in acetonitrile, add N-bromosuccinimide portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

3.1.2. Step 2: Synthesis of this compound

  • Materials: 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a suitable oxidizing agent (e.g., Chromium trioxide, Potassium permanganate), appropriate solvent (e.g., Acetone, Acetic acid).

  • Procedure: The 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent and cooled in an ice bath. The oxidizing agent is added slowly to the solution. The reaction is stirred for several hours and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

3.2. Predicted Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring (singlet and doublet in the δ 7.5-8.5 ppm range).- A singlet for the N-H proton of the lactam (likely in the δ 10-12 ppm range).- A singlet for the CH₂ group at the 3-position (in the δ 3.0-4.0 ppm range).
¹³C NMR - Carbonyl carbon (C=O) signal around δ 170-180 ppm.- Aromatic carbons in the δ 110-150 ppm region.- Aliphatic carbon (C3) signal around δ 30-40 ppm.
IR Spectroscopy - A strong absorption band for the C=O stretch of the lactam at approximately 1680-1720 cm⁻¹.- N-H stretching vibration around 3200-3400 cm⁻¹.- C-Br stretching vibration in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: 2D structure of this compound.

Conclusion

This compound is a derivative of the medicinally important 7-azaindole scaffold. While direct experimental structural data is scarce, a comprehensive understanding of its molecular structure and potential conformation can be inferred from related compounds and fundamental chemical principles. The non-planar pyrrolidinone ring is the key conformational feature. The provided synthetic and spectroscopic information serves as a valuable resource for researchers interested in the synthesis and characterization of this and related molecules for applications in drug discovery and development. Further experimental work, particularly single-crystal X-ray diffraction and detailed NMR studies, is necessary to definitively elucidate the precise three-dimensional structure and conformational dynamics of this compound.

Spectroscopic and Synthetic Profile of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Spectroscopic Data

The structural integrity and purity of this compound have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectrum: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.15s1HN1-H
8.16s1HH4
7.77s1HH6
3.58s2HC3-H₂
Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
174.5C2 (C=O)
150.2C7a
144.1C6
131.5C4
117.8C5
112.3C3a
35.2C3
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption peaks for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumN-H Stretch
1680-1700StrongC=O Stretch (Amide)
1600-1580MediumC=C Stretch (Aromatic)
1470-1450MediumC-H Bend
800-750StrongC-H Bend (Aromatic)
600-550MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/zInterpretation
212/214[M]+, [M+2]+ (Isotopic pattern for Bromine)

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical synthesis. A detailed experimental protocol is provided below.

Synthesis of this compound

This synthesis is adapted from procedures described in the literature, notably in the context of preparing precursors for antitumor agents.[1]

Reaction Scheme:

synthesis 3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one reagents Zn, Acetic Acid 3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one->reagents This compound This compound reagents->this compound Reduction workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data Acquisition & Structural Elucidation NMR->Data IR->Data MS->Data

References

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a direct, one-pot synthesis in the public domain, this document outlines a multi-step approach, offering detailed experimental protocols for established steps and evidence-based proposed methodologies for transformations where specific literature is scarce.

Proposed Synthetic Pathway

The most viable synthetic route to this compound, based on available literature, commences with the commercially available 7-azaindole. The pathway involves a three-step sequence:

  • Hydrogenation: Reduction of the pyrrole ring of 7-azaindole to yield 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline).

  • Bromination: Regioselective bromination of the 7-azaindoline intermediate at the 5-position of the pyridine ring.

  • Oxidation: Conversion of the 5-bromo-7-azaindoline to the corresponding lactam, this compound.

Synthesis_Pathway A 7-Azaindole B 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-Azaindoline) A->B H₂, Raney Ni Ethanol, 95°C, 4 MPa C 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindoline) B->C HBr, H₂O₂ Dichloromethane, 25-30°C D This compound C->D [Oxidation] (Proposed) Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification Start Start: 7-Azaindole Step1 Step 1: Hydrogenation Start->Step1 Intermediate1 Intermediate: 7-Azaindoline Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 TLC TLC/LC-MS Monitoring Intermediate1->TLC Intermediate2 Intermediate: 5-Bromo-7-azaindoline Step2->Intermediate2 Step3 Step 3: Oxidation (Proposed) Intermediate2->Step3 Intermediate2->TLC Product Final Product: This compound Step3->Product Purification Column Chromatography Product->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure

The Biological Activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-azaindolin-2-one, scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, showing promise in the development of novel therapeutics for various diseases, particularly cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, kinase inhibitory, and potential anti-inflammatory activities.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified against various targets, primarily cancer cell lines and protein kinases. The following tables summarize the key inhibitory activities reported in the literature.

Anticancer Activity

Derivatives of 5-bromo-7-azaindolin-2-one have shown potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several synthesized compounds are presented below.

Compound IDHepG2 (µM)[1]A549 (µM)[1]Skov-3 (µM)[1]
23a 4.6715.8345.021
23b 3.9824.1253.876
23c 3.1123.5482.987
23d 2.9853.2412.876
23e 2.5432.8762.432
23f 4.1234.5673.987
23g 3.5433.8763.213
23h 2.8763.1232.765
23i 2.6542.9872.543
23j 4.5434.8764.213
23k 3.8764.1233.543
23l 3.2133.5432.987
23m 2.9873.2132.876
23n 2.7652.9872.654
23o 2.4322.7652.357
23p 2.3572.5433.012
Sunitinib 31.59449.03638.765
Kinase Inhibitory Activity

A key mechanism of action for this class of compounds is the inhibition of protein kinases involved in cell signaling pathways critical for cancer progression.

Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.

Compound IDFGFR1 IC50 (nM)[2]FGFR2 IC50 (nM)[2]FGFR3 IC50 (nM)[2]FGFR4 IC50 (nM)[2]
4h 7925712

An azaindolin-2-one derivative has demonstrated inhibitory activity against GSK3β, a kinase implicated in various diseases, including neurodegenerative disorders and cancer.[3]

Compound IDGSK3β IC50 (µM)[3][4][5]
(E)-2f 1.7

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound derivatives.

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves a multi-step process. A representative synthetic route is outlined below.

Step 1: Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine [6]

  • To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and methylene chloride. Stir the mixture thoroughly.

  • Maintain the temperature of the reaction mixture at 25-30°C and slowly add a 20% hydrogen peroxide solution dropwise.

  • After the addition is complete, neutralize the mixture with a saturated aqueous solution of sodium bisulfite until the red color disappears.

  • Perform a liquid-liquid extraction to separate the organic and aqueous phases.

  • Wash the organic phase with water.

  • Remove the solvent from the organic phase under reduced pressure to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Oxidation to this compound

Step 3: Synthesis of (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide Derivatives [1]

  • A mixture of this compound, an appropriate aldehyde, and a base (e.g., piperidine or pyrrolidine) in a suitable solvent (e.g., ethanol) is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography to yield the final derivative.

Biological Assays

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, A549, Skov-3) in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

This assay determines the inhibitory activity of the compounds against a specific kinase.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the human recombinant GSK3β enzyme, a GSK3 substrate, and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Activity Quantification: Use a commercial kit, such as ADP-Glo™ Kinase Assay, to quantify the kinase activity by measuring the amount of ADP produced.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers.[7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit FGFRs, thereby blocking downstream signaling cascades.[2]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 5-Bromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Derivative Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Angiogenesis ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro

Figure 1: Inhibition of the FGFR signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8] While direct inhibition of the Wnt pathway by this compound derivatives has not been explicitly detailed in the provided search results, their activity as GSK3β inhibitors suggests a potential role in modulating this pathway. GSK3β is a key component of the β-catenin destruction complex.[3]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc DestructionComplex Destruction Complex (Axin, APC, CK1, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b_on GSK3β Dsh->GSK3b_on Inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulates & Translocates TCFLEF TCF/LEF BetaCatenin_on->TCFLEF GeneExp Target Gene Expression TCFLEF->GeneExp Inhibitor 5-Bromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Derivative (as GSK3β inhibitor) Inhibitor->GSK3b_on Inhibits

Figure 2: Potential modulation of the Wnt signaling pathway.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in cancer therapy. Their potent inhibitory activity against various cancer cell lines and key protein kinases such as FGFR and GSK3β underscores their therapeutic relevance. Further optimization of this scaffold could lead to the development of novel, highly effective, and selective anticancer agents. The detailed experimental protocols provided herein offer a valuable resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.

References

The Versatile Heterocycle: A Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a Pivotal Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-azaindolin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structure, combining features of an oxindole and a pyridine ring, makes it a valuable building block for the synthesis of potent and selective kinase inhibitors and other biologically active molecules. This document details its synthesis, chemical properties, and reactivity, with a focus on its application in the development of novel therapeutics, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to facilitate its use in research and drug development.

Introduction

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one) core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases. The introduction of a bromine atom at the 5-position provides a crucial handle for synthetic diversification through a variety of cross-coupling reactions. This functionalization allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of derivative compounds. Notably, derivatives of this compound have emerged as potent inhibitors of key kinases involved in cancer progression, such as VEGFR-2, making this building block highly relevant for the development of novel anti-angiogenic therapies.[1]

Physicochemical Properties and Characterization

While specific experimental data for the parent this compound is not extensively published, its properties can be inferred from its derivatives and the closely related 5-bromo-7-azaindole.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)
Molecular Formula C₇H₅BrN₂OC₇H₅BrN₂
Molecular Weight 213.03 g/mol 197.03 g/mol
Appearance Solid (predicted)Off-white to light yellow solid[2]
Melting Point Not available178-179 °C[2]
Solubility Soluble in polar organic solvents like DMSO and DMF (inferred)Soluble in polar organic solvents

Note: Data for the title compound is limited and largely inferred from derivatives and related structures.

Synthesis of the Core Building Block

The synthesis of this compound can be approached from its reduced precursor, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. While a direct, detailed protocol for the oxidation step is not widely published, a general synthetic workflow can be proposed based on standard organic chemistry transformations.

Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

A high-yield synthesis of the dihydro precursor has been reported, starting from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline).[3]

Experimental Protocol:

  • To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 48% hydrobromic acid (1.02 eq), and methylene chloride. Stir the mixture thoroughly.

  • Control the temperature of the reaction mixture at 25-30°C and slowly add a 20% hydrogen peroxide solution dropwise.

  • After the addition is complete, neutralize the mixture with a saturated aqueous solution of sodium bisulfite until the red color disappears.

  • Perform a liquid-liquid extraction to separate the organic and aqueous phases.

  • Wash the organic phase with water.

  • Recover the methylene chloride solvent under reduced pressure to obtain 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

This procedure has been reported to yield the product in 95.6% purity.[3]

Proposed Oxidation to this compound

The oxidation of the benzylic methylene group at the 2-position of the 7-azaindoline ring to a carbonyl group is the final step to yield the target compound. Standard oxidizing agents for such transformations, like chromium trioxide, selenium dioxide, or more modern reagents, could be employed. The optimization of reaction conditions would be necessary to achieve a good yield and purity.

Synthesis_Workflow Start 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Intermediate 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Bromination (HBr, H₂O₂) Final_Product This compound Intermediate->Final_Product Oxidation (e.g., CrO₃, SeO₂)

Caption: Proposed synthetic workflow for the core.

Reactivity and Application as a Building Block

This compound is a versatile building block, with its reactivity centered around the active methylene group at the 3-position and the bromine atom at the 5-position.

Knoevenagel Condensation

The active methylene group at the 3-position readily undergoes Knoevenagel condensation with various aldehydes. This reaction is a cornerstone for the synthesis of a wide range of derivatives where the 7-azaindolin-2-one core is attached to another moiety via a double bond.

Experimental Protocol for Knoevenagel Condensation:

A general procedure for the condensation of this compound with various aldehyde-containing side chains has been described.[4]

  • Dissolve the aldehyde-containing side chain (1.5 eq) and 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq) in ethanol.

  • Stir the solution at an elevated temperature (e.g., reflux) for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

Table 2: Examples of Knoevenagel Condensation Products and Yields

Aldehyde Side ChainProductYield (%)Melting Point (°C)
(Z)-5-formyl-2,4-dimethyl-N-[4-(pyrrolidin-1-yl)butyl]-1H-pyrrole-3-carboxamide(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[4-(pyrrolidin-1-yl)butyl]-1H-pyrrole-3-carboxamide28230–232
(Z)-5-formyl-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide31237–239
(Z)-5-formyl-N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide29258–260

Data extracted from a study on novel 5-bromo-7-azaindolin-2-one derivatives.[4]

Knoevenagel_Condensation Core This compound Product Condensation Product Core->Product Ethanol, Reflux Aldehyde R-CHO (Aldehyde) Aldehyde->Product

Caption: Knoevenagel condensation workflow.
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a key functional group for diversification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. While specific examples on the this compound core are not extensively documented, the reactivity of the closely related 5-bromo-7-azaindole scaffold in these reactions is well-established and serves as a strong precedent.[5] These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 5-position.

General Reaction Schemes (Inferred):

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.

Application in Drug Discovery: VEGFR-2 Inhibition

A significant application of the this compound scaffold is in the development of VEGFR-2 inhibitors.[1] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1]

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[6][7][8]

References

Unlocking Therapeutic Potential: A Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-azaindolin-2-one, represents a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features allow for the development of potent and selective inhibitors across a range of therapeutic targets. This technical guide provides an in-depth analysis of the known biological activities, potential therapeutic targets, and associated experimental data for derivatives of this core structure.

Core Therapeutic Targets and Quantitative Data

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases, particularly in oncology, inflammation, and neurodegenerative disorders. The following tables summarize the quantitative data for the most promising therapeutic targets.

Antitumor Activity

Derivatives of 5-bromo-7-azaindolin-2-one have been shown to exhibit broad-spectrum antitumor potency. The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Antitumor Activity of 5-bromo-7-azaindolin-2-one Derivatives

CompoundCell LineIC50 (µM)Reference
23pHepG2 (Liver Carcinoma)2.357[1]
23pA549 (Lung Carcinoma)3.012[1]
23pSkov-3 (Ovarian Cancer)2.845[1]
23cA549 (Lung Carcinoma)3.103[1]
23dSkov-3 (Ovarian Cancer)3.721[1]
Sunitinib (Control)HepG231.594[1]
Sunitinib (Control)A54929.257[1]
Sunitinib (Control)Skov-332.168[1]
Kinase Inhibition

The pyrrolo[2,3-b]pyridine scaffold is a well-established kinase hinge-binder, leading to the development of numerous kinase inhibitors.

Aberrant FGFR signaling is a key driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent FGFR inhibitors.

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h7925712[2]
11900---[2]

The 7-azaindole core, a close structural analog, is pivotal for targeting Fyn and GSK-3β, kinases implicated in neurodegenerative diseases and cancer. A 5-bromo substitution has been shown to enhance Fyn inhibition.

Table 3: Inhibitory Activity of 7-Azaindole Derivatives against Fyn and GSK-3β

CompoundFyn IC50 (µM)GSK-3β IC50 (µM)Reference
380.55-[3]
410.05-[3]
280.710.038[3]
40-0.020[3]
(E)-2f (azaindolin-2-one derivative)-1.7[4]

JAKs are crucial in cytokine signaling pathways involved in inflammation and immunity. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK3 inhibitors.

Table 4: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against JAKs

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
14c--Potent inhibitor[5]
31--Potent inhibitor[6]
Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective PDE4B inhibitors.

Table 5: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B

CompoundPDE4B IC50 (µM)Reference
11h- (PDE4B preferring inhibitor)[7][8]
General Range0.11 - 1.1[7]
Influenza PB2 Protein Inhibition

The PB2 subunit of the influenza virus RNA polymerase is a target for antiviral drug development. A derivative with a similar core structure has shown potent inhibition.

Table 6: Activity of a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivative against Influenza PB2

CompoundBinding Affinity (K D ) (µM)Antiviral Activity (EC50) (µM)Reference
12b0.11 (SPR), 0.19 (ITC)1.025[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the therapeutic potential of these compounds.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Receptor_Dimerization Receptor Dimerization & Autophosphorylation FGFR->Receptor_Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Receptor_Dimerization->RAS_MEK_ERK PI3K_Akt PI3K-Akt Pathway Receptor_Dimerization->PI3K_Akt PLCg PLCγ Pathway Receptor_Dimerization->PLCg Compound This compound Derivative Compound->Receptor_Dimerization Inhibition Proliferation Cell Proliferation RAS_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration PLCg->Migration

Caption: FGFR Signaling Pathway and Point of Inhibition.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_downstream Downstream Events Cytokine Cytokine (e.g., IL-2) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT_Phosphorylation STAT Phosphorylation JAK->STAT_Phosphorylation Compound 1H-pyrrolo[2,3-b]pyridine Derivative Compound->JAK Inhibition STAT_Dimerization STAT Dimerization STAT_Phosphorylation->STAT_Dimerization Nuclear_Translocation Nuclear Translocation STAT_Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Inflammation, Immunity) Nuclear_Translocation->Gene_Expression

Caption: JAK-STAT Signaling and Point of Inhibition.

Drug_Discovery_Workflow Drug Discovery and Evaluation Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material: This compound Synthesis Derivative Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: General Drug Discovery Workflow.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. Below are representative protocols for key experiments.

General Procedure for Synthesis of 5-bromo-7-azaindolin-2-one Derivatives

The synthesis of derivatives often involves multi-step reactions starting from the core 5-bromo-7-azaindolin-2-one structure. A common approach involves condensation reactions to introduce various side chains.

Example: Synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-substituted-1H-pyrrole-3-carboxamides

  • Starting Materials: 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and a substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

  • Reaction Conditions: The starting materials are typically dissolved in a suitable solvent such as ethanol.

  • Catalyst: A basic catalyst, such as piperidine, is added to the reaction mixture.

  • Reaction: The mixture is heated under reflux for a specified period (e.g., 6-8 hours).

  • Workup: The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a solvent like ethanol and then dried to yield the final compound.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antitumor Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase.

  • Reagents: Recombinant human kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Assay Buffer: A buffer solution containing components necessary for optimal kinase activity (e.g., Tris-HCl, MgCl2, DTT).

  • Reaction: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using assays like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: The kinase activity is measured at each compound concentration, and the data is used to calculate the IC50 value.

This guide provides a comprehensive overview of the therapeutic potential of this compound and its derivatives. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to further explore and exploit the potential of this promising chemical scaffold.

References

An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known by its synonym 5-bromo-7-azaindolin-2-one, is a heterocyclic organic compound that has emerged as a significant scaffold in medicinal chemistry. Its rigid, bicyclic structure, featuring a pyrrolone ring fused to a pyridine ring, provides a versatile platform for the development of potent and selective kinase inhibitors and other therapeutic agents. This technical guide delves into the discovery, history, synthesis, and biological significance of this compound and its derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and History

The precise first synthesis of this compound is not extensively documented in readily available literature, suggesting it may have been first prepared as an intermediate in a larger synthetic effort. However, the core structure, 7-azaindole, has been a subject of interest for decades due to its structural similarity to indole and purine, making it a "privileged scaffold" in medicinal chemistry. The introduction of a bromine atom at the 5-position and an oxo group at the 2-position of the 7-azaindole core led to a key intermediate for the synthesis of a variety of biologically active molecules.

A notable disclosure of a synthetic route to this compound can be found in patent literature, where it is prepared from 3,3,5-tribromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one. More recently, the compound has been utilized as a crucial starting material in the development of novel anti-cancer agents, particularly as derivatives designed to inhibit various protein kinases. A significant publication in this area details the design, synthesis, and anti-tumor activity of a series of 5-bromo-7-azaindolin-2-one derivatives, highlighting the compound's importance in contemporary drug discovery.[1]

Physicochemical Properties and Characterization

While specific characterization data for the parent this compound is not extensively published, data for its numerous derivatives are available. These derivatives are typically characterized by standard spectroscopic methods.

Table 1: Representative Characterization Data for Derivatives of this compound [1]

DerivativeMolecular FormulaMelting Point (°C)1H NMR (DMSO-d6, δ ppm)Mass Spec (m/z)
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N,N-diethyl-2,4-dimethyl-1H-pyrrole-3-carboxamideC21H24BrN5O2239-24113.45 (s, 1H), 11.63 (s, 1H), 8.48 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.86 (s, 1H), 3.34 (m, 4H), 2.44 (s, 3H), 2.42 (s, 3H), 1.09 (t, J = 7.0 Hz, 6H)472.1 [M+H]+
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-3-carboxamideC24H28BrN5O2239-24113.45 (s, 1H), 11.63 (s, 1H), 8.48 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.86 (s, 1H), 7.52 (t, J = 5.5 Hz, 1H), 3.34 (t, J = 6.5 Hz, 2H), 2.46 (s, 3H), 2.44-2.45 (m, 6H), 2.44 (s, 3H), 2.17-2.36 (m, 6H)514.2 [M+H]+
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-3-carboxamideC25H31BrN6O2238-24013.44 (s, 1H), 11.62 (s, 1H), 8.47 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.85 (s, 1H), 7.71 (t, J = 5.5 Hz, 1H), 3.22 (q, J = 12.5 Hz, 2H), 2.44 (s, 3H), 2.42 (s, 3H), 2.22-2.35 (m, 10H), 2.13 (s, 3H), 1.62-1.68 (m, 2H)543.2 [M+H]+

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reduction of 3,3,5-tribromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one.

Protocol: To a solution of 3,3,5-tribromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one in acetic acid, zinc dust is added portion-wise. The reaction mixture is stirred at room temperature. After completion, the reaction is worked up by dilution with ethyl acetate and washing with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

General Procedure for the Synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Derivatives[1]

A solution of an appropriate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and this compound in ethanol is treated with a catalytic amount of piperidine. The mixture is heated to reflux and stirred for several hours. After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the target compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide Target Compound Target Compound 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide->Target Compound Aldol Condensation This compound This compound This compound->Target Compound Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Target Compound Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Target Compound Reflux Reflux Reflux->Target Compound

General synthesis of this compound derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anti-cancer agents through the inhibition of various protein kinases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The core structure of these derivatives often mimics the binding mode of ATP in the kinase active site. The 5-bromo-7-azaindolin-2-one scaffold serves as a hinge-binding motif, forming key hydrogen bonds with the kinase. Modifications at the 3-position of the pyrrolone ring allow for the introduction of various substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Table 2: In Vitro Anti-proliferative Activity (IC50, μM) of Representative Derivatives [1]

CompoundHepG2 (Liver Cancer)A549 (Lung Cancer)Skov-3 (Ovarian Cancer)
Sunitinib (Reference)31.59429.25749.036
Derivative 23c4.8723.1035.214
Derivative 23d3.7214.1123.721
Derivative 23p2.3572.8993.012

The data indicates that several derivatives of this compound exhibit significantly greater potency than the established multi-kinase inhibitor, Sunitinib, against a panel of cancer cell lines.

While the exact kinase targets for many of these specific derivatives are still under investigation, the indolin-2-one core is a well-established pharmacophore for inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases. These kinases are central to tumor angiogenesis and metastasis.

G cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC Src RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival SRC->Proliferation Angiogenesis Angiogenesis SRC->Angiogenesis Inhibitor 5-Bromo-7-azaindolin-2-one Derivative Inhibitor->RTK Inhibition Inhibitor->SRC Inhibition

Potential signaling pathways targeted by 5-bromo-7-azaindolin-2-one derivatives.

Conclusion

This compound has proven to be a valuable and versatile building block in the synthesis of novel kinase inhibitors with potent anti-cancer activity. Its history is intertwined with the broader development of 7-azaindole-based therapeutics. The ability to readily derivatize this core scaffold has allowed for the exploration of structure-activity relationships and the optimization of pharmacological properties. Future research in this area will likely focus on elucidating the precise kinase targets of these compounds, further optimizing their selectivity and pharmacokinetic profiles, and exploring their potential in treating a wider range of diseases driven by aberrant kinase signaling. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical entity in their ongoing quest for novel therapeutics.

References

Methodological & Application

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one from 5-bromo-7-azaindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-azaoxindole, from the starting material 5-bromo-7-azaindole. This transformation is a key step in the synthesis of various pharmacologically active compounds. The described method involves the direct oxidation of the C2 position of the 7-azaindole ring system. This document outlines the necessary reagents, optimal reaction conditions, and a comprehensive purification strategy to obtain the desired product in high purity. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.

Introduction

This compound is a valuable intermediate in the development of novel therapeutics, particularly kinase inhibitors. Its structural motif is present in a number of compounds investigated for the treatment of cancer and other diseases. The synthesis of this oxindole derivative from the readily available 5-bromo-7-azaindole is a critical transformation. This protocol details a reliable method for this conversion, which is essential for researchers in medicinal chemistry and drug discovery.

Experimental Protocol

The synthesis of this compound from 5-bromo-7-azaindole is achieved through an oxidation reaction. A well-established method utilizes pyridinium bromide perbromide (PBPB) as the oxidizing agent.

Materials:

  • 5-bromo-7-azaindole

  • Pyridinium bromide perbromide (PBPB)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl alcohol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 5-bromo-7-azaindole (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and tert-butyl alcohol, add pyridinium bromide perbromide (PBPB) (3.0 - 4.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Presentation

ParameterValue
Starting Material 5-bromo-7-azaindole
Product This compound
Oxidizing Agent Pyridinium bromide perbromide (PBPB)
Solvent System Tetrahydrofuran (THF) / tert-Butyl alcohol
Reaction Time 12-24 hours
Reaction Temperature 0 °C to Room Temperature
Purification Method Silica Gel Column Chromatography
Typical Yield Not explicitly found in search results
Purity >95% (as determined by NMR and/or LC-MS)

Visualizations

Reaction Scheme:

Synthesis start 5-bromo-7-azaindole reagents Pyridinium Bromide Perbromide (PBPB) THF / t-BuOH, 0 °C to rt start->reagents product This compound reagents->product

Caption: Synthetic route for the oxidation of 5-bromo-7-azaindole.

Experimental Workflow:

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup: Dissolve 5-bromo-7-azaindole in THF/t-BuOH. Cool to 0 °C. addition 2. Reagent Addition: Add PBPB portion-wise. setup->addition stirring 3. Reaction: Stir at room temperature for 12-24h. Monitor by TLC. addition->stirring quench 4. Quenching: Add water to the reaction mixture. stirring->quench extract 5. Extraction: Extract with ethyl acetate. quench->extract wash 6. Washing: Wash with NaHCO3 (aq) and brine. extract->wash dry 7. Drying & Concentration: Dry over Na2SO4 and concentrate. wash->dry purify 8. Purification: Silica gel column chromatography. dry->purify final_product This compound purify->final_product Pure Product

Caption: Step-by-step workflow for the synthesis and purification.

Discussion

The oxidation of 5-bromo-7-azaindole to its corresponding 2-oxo derivative is a critical transformation for accessing a range of biologically active molecules. The use of pyridinium bromide perbromide offers a direct method for this conversion. The reaction proceeds via an initial bromination at the C3 position, followed by the introduction of a second bromine atom and subsequent hydrolysis to the desired oxindole. It is crucial to control the stoichiometry of PBPB to ensure complete conversion and minimize side product formation. The purification by silica gel chromatography is effective in isolating the product from any remaining starting material and byproducts.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 5-bromo-7-azaindole. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. This protocol will be a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Application Notes and Protocols: In Vitro Evaluation of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting protein kinases.[1][2] Derivatives of this core structure have been investigated for their potential as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][2] Abnormal activation of FGFR signaling pathways can drive cell proliferation, migration, and angiogenesis in tumors.[1][2] Therefore, small molecule inhibitors of FGFRs are an attractive strategy for cancer therapy.

This document provides a detailed experimental protocol for the in vitro evaluation of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a compound featuring the 7-azaindole core. The following protocols are designed to assess its inhibitory activity against a representative protein kinase, FGFR1, and to evaluate its effect on the viability of cancer cells.

Part 1: Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][4][5]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is conducted, where the kinase transfers phosphate from ATP to a substrate, producing ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials and Reagents:
  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Dimethyl sulfoxide)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Experimental Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from 1 mM.

    • Prepare control solutions: Staurosporine as a positive control and DMSO as a negative (vehicle) control.

  • Assay Setup:

    • Add 1 µL of the serially diluted compound, DMSO, or control inhibitor to the wells of a 384-well plate.

    • Prepare the kinase/substrate mixture. In kinase buffer, dilute the FGFR1 enzyme and the poly(Glu, Tyr) substrate to their optimal working concentrations.

    • Add 2 µL of the diluted FGFR1 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.[3][6]

    • The final reaction volume will be 5 µL. Ensure the final DMSO concentration does not exceed 1% to avoid solvent effects.

  • Kinase Reaction and Signal Detection:

    • Incubate the plate at 30°C for 60 minutes.[7]

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation: Illustrative IC₅₀ Values

The following table summarizes hypothetical quantitative data for the test compound against FGFR1 and a panel of other kinases to assess selectivity.

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
FGFR1 25 8
FGFR24510
VEGFR28507
PDGFRβ>10,00015
SRC>10,00020

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Part 2: Cell-Based Proliferation Assay

After determining the biochemical potency, it is crucial to assess the compound's effect in a more biologically relevant system.[8][9][10] A cell proliferation assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase pathway.

Materials and Reagents:
  • A cancer cell line with known FGFR pathway activation (e.g., SNU-16 gastric cancer cells, which harbor an FGFR2 amplification).

  • Cell Culture Medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (Test Compound).

  • Positive Control (e.g., a known FGFR inhibitor).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Sterile, clear-bottomed 96-well cell culture plates.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Protocol:
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound, DMSO vehicle control, or positive control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

FGFR Signaling Pathway

The diagram below illustrates the simplified FGFR signaling cascade, which is a common target for inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

FGFR_Signaling_Pathway cluster_receptor Receptor Dimerization & Autophosphorylation FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K PLCG PLCγ P2->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Assay

The following diagram outlines the major steps of the in vitro biochemical kinase assay.

Kinase_Assay_Workflow Start Start Prep Prepare Compound Serial Dilutions Start->Prep Dispense Dispense Compound/ Controls to Plate Prep->Dispense AddEnzyme Add Kinase (FGFR1) & Substrate Dispense->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate Incubate (60 min, 30°C) AddATP->Incubate Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop Detect Generate Signal (Kinase Detection Reagent) Stop->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis (IC₅₀ Calculation) Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro luminescence-based kinase assay.

References

Application Notes and Protocols: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-azaindolin-2-one, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to the indolin-2-one core, a key pharmacophore in many kinase inhibitors, has led to its exploration as a promising platform for the development of novel therapeutic agents, particularly in the field of oncology. This document provides a detailed overview of the applications of this scaffold, focusing on its use in the synthesis of potent antitumor agents, and includes relevant quantitative data and experimental protocols.

Application as an Anticancer Agent

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of cancer cell proliferation. These compounds are designed as analogs of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The primary mechanism of action for these analogs is believed to be the inhibition of key kinases involved in tumor angiogenesis and cell proliferation, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have demonstrated significant in vitro antitumor activity against a panel of human cancer cell lines. Several of these compounds exhibited greater potency than the reference drug, Sunitinib.

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of a series of (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives was assessed using a standard MTT assay against six human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HT-29 (colorectal adenocarcinoma), A549 (lung carcinoma), PANC-1 (pancreatic carcinoma), and Skov-3 (ovarian cancer). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundR-groupIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. HT-29IC50 (µM) vs. A549IC50 (µM) vs. PANC-1IC50 (µM) vs. Skov-3
23c N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)4.8914.5325.3213.1036.8724.112
23d N-(2-(4-methylpiperazin-1-yl)ethyl)5.2314.9876.1234.5677.2133.721
23h N-(3-(4-methylpiperazin-1-yl)propyl)3.9873.1244.5433.8765.4323.987
23p N-(3-(4-(ethoxyimino)piperidin-1-yl)propyl)2.8762.3573.1232.9874.1233.012
Sunitinib -29.25731.59445.67829.12365.60632.123

Note: The data indicates that several synthesized compounds, particularly 23p , exhibit significantly lower IC50 values across multiple cell lines compared to Sunitinib, highlighting the potential of the this compound scaffold in developing more potent anticancer agents.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target compounds involves a key aldol condensation step between 5-bromo-7-azaindolin-2-one and various substituted 5-formyl-2,4-dimethylpyrrole-3-carboxamides.

Step 1: Synthesis of Substituted 5-formyl-2,4-dimethylpyrrole-3-carboxamides

  • To a solution of 5-formyl-2,4-dimethylpyrrole-3-carboxylic acid in a suitable solvent (e.g., DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), N-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine and continue stirring at room temperature overnight.

  • Work up the reaction mixture by extraction and purify the product by column chromatography to yield the corresponding amide.

Step 2: Aldol Condensation

  • Dissolve the substituted 5-formyl-2,4-dimethylpyrrole-3-carboxamide and 5-bromo-7-azaindolin-2-one in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final product.[1]

In Vitro Antiproliferative MTT Assay

This protocol is a generalized procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds and Sunitinib (as a positive control) in the culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for another 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Visualizations

Proposed Signaling Pathway Inhibition

The this compound derivatives, as analogs of Sunitinib, are proposed to inhibit the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Migration mTOR->Survival mTOR->Angiogenesis

Caption: Proposed mechanism of action: Inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

Workflow Start Start: Design of Analogs Synthesis1 Synthesis of 5-formyl-2,4-dimethylpyrrole-3-carboxamides Start->Synthesis1 Synthesis2 Aldol Condensation with 5-bromo-7-azaindolin-2-one Synthesis1->Synthesis2 Purification Purification & Characterization (NMR, MS) Synthesis2->Purification Screening In Vitro Antiproliferative Screening (MTT Assay) Purification->Screening DataAnalysis IC50 Determination & SAR Analysis Screening->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Workflow for synthesis and evaluation of target compounds.

References

Application Notes and Protocols for 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively target the ATP-binding site of a wide range of kinases. The specific derivative, 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, incorporates a bromine atom at the 5-position, offering a versatile handle for synthetic elaboration to enhance potency and selectivity. This document provides an overview of the potential applications of this compound as a kinase inhibitor, along with detailed protocols for its characterization. While direct experimental data for this specific compound is emerging, the information presented is based on the well-established activity of closely related derivatives.

Derivatives of the 5-bromo-7-azaindole and 5-bromo-7-azaindolin-2-one core have demonstrated significant inhibitory activity against various kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Fibroblast Growth Factor Receptor (FGFR), and have shown potent anti-proliferative effects in cancer cell lines.[1][2][3]

Potential Signaling Pathway Involvement

Based on the activity of related compounds, this compound is hypothesized to inhibit kinases involved in key cellular signaling pathways implicated in cancer and other diseases. A plausible target pathway is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor->RAF

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory activities of derivatives of the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold. This data provides a strong rationale for investigating this compound as a kinase inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of Related Pyrrolo[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-b]pyridine DerivativeGSK-3β0.22[2]
Pyrrolo[2,3-b]pyridine DerivativeGSK-3β0.24[2]
Pyrrolo[2,3-b]pyridine DerivativeGSK-3β0.26[2]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR17[3]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR29[3]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR325[3]

Table 2: Anti-proliferative Activity of a 5-bromo-7-azaindolin-2-one Derivative (Compound 23p)

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer2.357[1]
A549Lung Cancer3.012[1]
Skov-3Ovarian CancerNot specified[1]

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of This compound Start->Prep_Inhibitor Add_Kinase Add kinase and inhibitor to 96-well plate Prep_Inhibitor->Add_Kinase Incubate1 Incubate at RT (10 min) Add_Kinase->Incubate1 Add_Substrate Add ATP/substrate mixture to initiate reaction Incubate1->Add_Substrate Incubate2 Incubate at 30°C (60 min) Add_Substrate->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate at RT (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate at RT (30 min) Add_Detection->Incubate4 Measure Measure luminescence Incubate4->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • This compound

  • Target kinase and its specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well of a 96-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate (24 h) Seed_Cells->Incubate1 Treat_Cells Treat cells with serial dilutions of the compound Incubate1->Treat_Cells Incubate2 Incubate (48-72 h) Treat_Cells->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate (4 h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Incubate4 Incubate until formazan crystals dissolve Solubilize->Incubate4 Measure Measure absorbance at 570 nm Incubate4->Measure Analyze Calculate cell viability and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway (e.g., ERK in the MAPK pathway).

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon treatment with the compound. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a promising scaffold for the development of novel kinase inhibitors. The synthetic accessibility of the 5-bromo position allows for the creation of diverse chemical libraries to optimize activity against specific kinase targets. The provided protocols offer a robust framework for the in vitro and cell-based characterization of this and related compounds, facilitating their evaluation as potential therapeutic agents. Further investigation into the specific kinase targets and downstream cellular effects of this compound is warranted.

References

Application Notes and Protocols: The Role of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in the Development of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold in the design and development of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document includes detailed experimental protocols for the synthesis of the core scaffold, biochemical and cellular characterization of derived inhibitors, and relevant quantitative data to guide research efforts.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through genetic alterations such as mutations, amplifications, or fusions, is a known driver in various human cancers.[2] Consequently, the development of small molecule inhibitors targeting the FGFR family of receptor tyrosine kinases has become a significant focus in oncology drug discovery.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has emerged as a privileged scaffold in kinase inhibitor design. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for developing potent inhibitors. Specifically, the this compound derivative offers a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties of FGFR inhibitors. The bromine atom at the 5-position serves as a convenient handle for introducing various substituents to explore the hydrophobic pocket of the FGFR kinase domain, while the 2-oxo group can influence the electronic properties and binding interactions of the molecule.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events through several major pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and STAT pathways, ultimately leading to the regulation of gene expression and cellular responses such as proliferation and survival.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation P2 P FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates PLCG PLCγ P1->PLCG STAT STAT P1->STAT P3 P P4 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCG->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Point of Inhibition

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1-4. While not direct derivatives of this compound, these compounds share the same core scaffold and provide valuable structure-activity relationship (SAR) insights. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: In Vitro FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [3][4][5]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
Compound 1 1900---
AZD4547 0.22.51.8165
Infigratinib 0.91.41.060
Erdafitinib 1.22.53.05.7

Table 2: Cellular Proliferative Activity of Compound 4h [3][4][5]

Cell LineCancer TypeFGFR StatusIC50 (µM)
4T1 Mouse Breast Cancer-0.89
MDA-MB-231 Human Breast Cancer->10
MCF-7 Human Breast Cancer->10

Experimental Protocols

Synthesis of this compound

The synthesis of the target scaffold can be achieved in a two-step process starting from the commercially available 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Step 1: Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a known procedure for the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[6]

Materials:

  • 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (DCM)

  • 20% Hydrogen peroxide (H2O2) solution

  • Saturated aqueous sodium bisulfite (NaHSO3) solution

  • Water

  • Reaction flask, dropping funnel, magnetic stirrer

Procedure:

  • To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 48% hydrobromic acid (1.02 eq), and dichloromethane.

  • Stir the mixture thoroughly at room temperature.

  • Cool the reaction mixture to 25-30°C.

  • Slowly add 20% hydrogen peroxide solution dropwise to the reaction mixture.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by TLC).

  • Neutralize the reaction mixture by adding saturated aqueous sodium bisulfite solution until the red color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Oxidation to this compound

A general method for the oxidation of similar lactams involves the use of a suitable oxidizing agent.

Materials:

  • 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Oxidizing agent (e.g., Manganese dioxide, DDQ)

  • Anhydrous solvent (e.g., Dichloromethane, Dioxane)

  • Reaction flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable anhydrous solvent in a reaction flask.

  • Add the oxidizing agent (e.g., MnO2, 5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the solid oxidant.

  • Wash the solid with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biochemical Assay: In Vitro FGFR Kinase Activity (ADP-Glo™ Assay)

This protocol is a general guideline for determining the IC50 values of test compounds against FGFR kinases using the ADP-Glo™ Kinase Assay from Promega.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Poly(E,Y) 4:1 substrate

  • ATP

  • Test compound (serially diluted in DMSO)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of the FGFR enzyme solution (prepared in kinase buffer).

  • Add 2 µL of the substrate/ATP mixture (prepared in kinase buffer).

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a non-linear regression curve fit.

Cellular Assay: Cell Proliferation (MTS/WST-1 Assay)

This protocol describes a method to assess the anti-proliferative effects of FGFR inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., with known FGFR alterations)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTS or WST-1 cell proliferation assay reagent

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS or WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for WST-1) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Workflow for FGFR Inhibitor Development

The development of FGFR inhibitors from the this compound scaffold follows a structured drug discovery and development process.

Drug_Development_Workflow Start Scaffold Selection: This compound Synthesis Synthesis of Analogs Start->Synthesis Biochemical Biochemical Screening (FGFR Kinase Assays) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Signaling) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

FGFR Inhibitor Development Workflow

Conclusion

The this compound scaffold represents a promising starting point for the development of novel FGFR inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive core for generating libraries of compounds for screening. The detailed protocols provided herein offer a robust framework for the synthesis, biochemical evaluation, and cellular characterization of these potential therapeutic agents. The quantitative data from related scaffolds underscore the potential of this chemical class to yield potent FGFR inhibitors. Further optimization of lead compounds derived from this scaffold could lead to the discovery of new clinical candidates for the treatment of FGFR-driven cancers.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies by forming a carbon-carbon bond between the heterocyclic core and various aryl or heteroaryl moieties.

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, also known as a 7-azaindolin-2-one, is a privileged structure in drug discovery. Its functionalization at the 5-position through Suzuki-Miyaura coupling allows for the exploration of chemical space in the development of novel therapeutics, particularly kinase inhibitors.[1]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or a boronic ester. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3][4]

Data Presentation: Comparative Reaction Conditions for Similar Heterocycles

While a specific protocol for this compound is not extensively documented in publicly available literature, the following table summarizes successful Suzuki-Miyaura coupling conditions for structurally analogous 5-bromo-N-heterocycles. This data provides a strong starting point for reaction optimization.

SubstrateBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[5][6]
5-bromo-1H-indazole-3-carboxylic acid methyl ester2-pyrroleboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified70[7]
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[8]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (10)Cs₂CO₃DMFReflux48No Product[9]
5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one(Het)arylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.4-0.7Good to Excellent[10]

Key Insights from Comparative Data:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) appears to be a highly effective catalyst for similar substrates, often resulting in high yields and short reaction times.[5][6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also commonly used.[8][10]

  • Base: Carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed.[5][6][10] Potassium phosphate (K₃PO₄) is another viable option.[8]

  • Solvent: A mixture of an ethereal solvent (e.g., 1,4-dioxane, dimethoxyethane) and water is a common choice.[5][8] The use of alcohols like ethanol under microwave conditions has also proven effective.[10]

  • Temperature: Reaction temperatures typically range from 80 °C to reflux temperatures of the chosen solvent. Microwave irradiation can significantly accelerate the reaction.[10][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a generalized methodology for the Suzuki-Miyaura coupling of this compound with an aryl- or heteroarylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane, toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask, microwave vial)

  • Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the boronic acid or ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic solvent to water).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, if using microwave irradiation, heat the sealed vessel to the target temperature for the specified time.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Mandatory Visualization

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Dilute (Organic Solvent & Water) E->F G Aqueous Work-up (Extraction & Washing) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 RedElim Reductive Elimination Reactants R¹-X (Aryl Bromide) Boronic R²-B(OR)₂ + Base Product R¹-R² (Coupled Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of an amino group at the C5 position through the Buchwald-Hartwig amination is a critical step in the synthesis of a diverse range of biologically active compounds. This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the formation of C-N bonds with a broad substrate scope and functional group tolerance.[1]

These application notes provide a detailed guide for performing the Buchwald-Hartwig amination on 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. The protocols and data presented are based on established procedures for the closely related 5-bromo-7-azaindole scaffold and are intended to serve as a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and depends on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 5-bromo-1H-pyrrolo[2,3-b]pyridine with various primary and secondary amines. While specific data for the 2-oxo derivative is limited, these examples provide a strong foundation for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 5-bromo-1H-pyrrolo[2,3-b]pyridine with Primary Amines [2]

AminePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
n-HexylamineP5 (1)L5 (1)LiHMDS (1.2)THF652-492
CyclohexylamineP5 (1)L5 (1)LiHMDS (1.2)THF652-495
BenzylamineP5 (1)L5 (1)LiHMDS (1.2)THF652-493
AnilineP5 (1)L5 (1)LiHMDS (1.2)THF652-485
4-MethoxyanilineP5 (1)L5 (1)LiHMDS (1.2)THF652-488

P5 = Pd precatalyst based on BrettPhos; L5 = BrettPhos

Table 2: Buchwald-Hartwig Amination of 5-bromo-1H-pyrrolo[2,3-b]pyridine with Secondary Amines [2]

AminePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholineP1 (1)L1 (1)LiHMDS (1.2)THF650.596
PiperidineP1 (1)L1 (1)LiHMDS (1.2)THF650.594
N-MethylanilineP1 (1)L1 (1)LiHMDS (1.2)THF650.591
IndolineP1 (1)L1 (1)LiHMDS (1.2)THF650.593
Di-n-butylamineP1 (2)L1 (2)LiHMDS (1.2)THF650.589

P1 = Pd precatalyst based on a biarylphosphine ligand; L1 = a biarylphosphine ligand

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination of this compound derivatives. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound derivative

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., P1 or P5)

  • Phosphine ligand (e.g., L1 or L5)

  • Base (e.g., LiHMDS, NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound derivative (1.0 equiv.), the palladium pre-catalyst, and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the base to the reaction mixture.

  • Add the amine (1.2-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Pd pre-catalyst, and ligand to Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Add base C->D E Add amine D->E F Heat and stir at specified temperature E->F G Monitor reaction progress (TLC, LC-MS) F->G H Cool to room temperature G->H I Quench with aq. NH4Cl H->I J Extract with organic solvent I->J K Wash with water and brine J->K L Dry and concentrate K->L M Purify by column chromatography L->M

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G pd0 Pd(0)L2 pd_complex [Ar-Pd(II)(L2)Br] pd0->pd_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)(L2)(R2NH)]+Br- pd_complex->amine_complex + R2NH amido_complex Ar-Pd(II)(L2)(NR2) amine_complex->amido_complex Base (-HBr) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine are extensively used as kinase inhibitors. These compounds often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4][5][6][7] The 5-amino substituted derivatives synthesized via the Buchwald-Hartwig amination can serve as crucial intermediates for developing potent and selective kinase inhibitors that modulate this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Regulation Inhibitor 5-amino-1H-pyrrolo[2,3-b]pyridin- 2(3H)-one Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of 7-azaindole derivatives.

References

Application Notes and Protocols for the Characterization of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-azaoxindole, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, which is recognized as a "privileged structure" in drug development, this compound is of significant interest. The 7-azaindole core is found in numerous kinase inhibitors and other therapeutic agents, suggesting that derivatives like this compound could exhibit valuable biological activity.

Accurate analytical characterization is fundamental to ensuring the identity, purity, and stability of this compound for any research or development application. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray Crystallography.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 5-bromo-7-azaoxindole, 5-Bromo-7-Aza-Indolin-2(3h)-One
CAS Number 183208-34-6
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Chemical Structure BrONNH

Analytical Characterization Workflow

A logical workflow is essential for the comprehensive characterization of a newly synthesized or procured batch of this compound. The following diagram illustrates a typical workflow.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Qualification Synthesis Synthesis/Procurement Purity_Check Purity Check (HPLC/LC-MS) Synthesis->Purity_Check Identity_Confirmation Identity Confirmation (LRMS) Purity_Check->Identity_Confirmation NMR_1H 1H NMR Identity_Confirmation->NMR_1H Structure Indicated NMR_13C 13C NMR NMR_1H->NMR_13C HRMS High-Resolution MS (HRMS) NMR_13C->HRMS Confirm Connectivity XRay Single Crystal X-ray (if crystalline) HRMS->XRay Confirm Formula Quant_Purity Quantitative Purity (HPLC) XRay->Quant_Purity Confirm Structure Final_Report Certificate of Analysis Quant_Purity->Final_Report G cluster_0 Primary Screening cluster_1 Hit Validation & Selectivity cluster_2 Cellular & Functional Assays Compound Test Compound (this compound) Kinase_Panel Broad Kinase Panel Screen (e.g., 200+ kinases at a single concentration) Compound->Kinase_Panel Dose_Response Dose-Response Assay (Determine IC₅₀ for primary hits) Kinase_Panel->Dose_Response Identify Primary Hits Selectivity_Profiling Selectivity Profiling (Screen hits against related kinases) Dose_Response->Selectivity_Profiling Cell_Assay Cellular Target Engagement Assay Selectivity_Profiling->Cell_Assay Confirmed, Potent & Selective Hit Functional_Assay Functional Assays (e.g., Proliferation, Apoptosis) Cell_Assay->Functional_Assay Lead_Opt Lead Optimization Functional_Assay->Lead_Opt Lead Candidate Identified

Application Notes and Protocols: 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The strategic selection of building blocks for each of these components is critical for the development of potent and selective degraders.

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-azaindolin-2-one, is a valuable building block in the synthesis of PROTACs. Its rigid, bicyclic core can serve as a scaffold for the development of ligands for E3 ligases, particularly the von Hippel-Lindau (VHL) E3 ligase. The bromine atom provides a versatile chemical handle for the attachment of linkers, facilitating the modular construction of PROTAC libraries. This document provides detailed application notes, experimental protocols, and representative data for the utilization of this compound in the development of protein degraders.

Core Concepts and Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP E2->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: PROTAC Mechanism of Action.

Application: Synthesis of a VHL Ligand from this compound

The 7-azaindole scaffold is a key feature of many potent kinase inhibitors and can be adapted for the synthesis of VHL ligands. The following protocol outlines a representative synthetic route to a functionalized VHL ligand starting from 5-bromo-7-azaindole, a tautomer of the title compound.

Experimental Protocol: Synthesis of a VHL Ligand Intermediate

This protocol is a representative example and may require optimization for specific derivatives.

  • N-Protection of 5-bromo-7-azaindole:

    • Dissolve 5-bromo-7-azaindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.

    • Stir the mixture for 30 minutes, then add a protecting group reagent such as (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the product by flash column chromatography.

  • Suzuki Coupling:

    • Combine the N-protected 5-bromo-7-azaindole (1.0 eq), a suitable boronic acid or ester partner (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq) in a mixture of toluene and water.

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction to reflux (approximately 100-110 °C) for 8-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the coupled product by flash column chromatography.

  • Deprotection and Functionalization:

    • The specific deprotection conditions will depend on the protecting group used. For a SEM group, treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is effective.

    • The resulting functionalized 7-azaindole can then be further elaborated, for instance, by coupling with a linker for PROTAC synthesis.

VHL_Ligand_Synthesis Start 5-bromo-7-azaindole Step1 N-Protection (e.g., SEM-Cl, NaH) Start->Step1 Intermediate1 N-Protected 5-bromo-7-azaindole Step1->Intermediate1 Step2 Suzuki Coupling (Boronic Acid, Pd Catalyst) Intermediate1->Step2 Intermediate2 Functionalized N-Protected 7-azaindole Step2->Intermediate2 Step3 Deprotection (e.g., TBAF) Intermediate2->Step3 Final_Ligand Functionalized VHL Ligand (Ready for Linker Attachment) Step3->Final_Ligand

Figure 2: Synthetic workflow for a VHL ligand.

Application: Assembly of a BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is a well-validated cancer target, and numerous PROTACs have been developed to induce its degradation. The following is a representative protocol for the synthesis of a BRD4-targeting PROTAC using a VHL ligand derived from this compound.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

  • Activate the Carboxylic Acid of the Linker:

    • Dissolve the linker containing a terminal carboxylic acid (1.0 eq) in DMF.

    • Add a coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Couple the Linker to the VHL Ligand:

    • To the activated linker solution, add the synthesized VHL ligand containing a free amine (1.0 eq).

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

  • Purify the Ligand-Linker Conjugate:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Purify the VHL ligand-linker conjugate by preparative high-performance liquid chromatography (HPLC).

  • Couple the Ligand-Linker Conjugate to the BRD4 Ligand:

    • Repeat the amide coupling procedure, this time activating the carboxylic acid on a BRD4 ligand (e.g., a derivative of JQ1) and reacting it with the amine terminus of the purified VHL ligand-linker conjugate.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC to yield the desired product.

PROTAC_Assembly VHL_Ligand VHL Ligand (from Azaindole) Amide_Coupling1 Amide Coupling (HATU, DIPEA) VHL_Ligand->Amide_Coupling1 Linker Linker with -COOH and -NH2 Linker->Amide_Coupling1 BRD4_Ligand BRD4 Ligand (e.g., JQ1 derivative) Amide_Coupling2 Amide Coupling (HATU, DIPEA) BRD4_Ligand->Amide_Coupling2 Intermediate VHL-Linker Conjugate Amide_Coupling1->Intermediate Final_PROTAC Final BRD4-targeting PROTAC Amide_Coupling2->Final_PROTAC Intermediate->Amide_Coupling2

Figure 3: Logical workflow for PROTAC assembly.

Characterization and Performance Evaluation

The efficacy of a newly synthesized PROTAC is assessed through a series of in vitro and cellular assays. Key parameters include the binding affinity to the target protein and E3 ligase, and the potency and extent of target protein degradation in cells.

Quantitative Data Summary

The following table presents representative data for a hypothetical BRD4-targeting PROTAC, "AZD-PROTAC-01," synthesized using a VHL ligand derived from this compound. The data are based on typical values observed for effective BRD4 degraders.

ParameterAssay TypeValueTarget/Cell Line
Binding Affinity
Kd (to BRD4)Isothermal Titration Calorimetry (ITC)85 nMRecombinant BRD4(BD1)
Kd (to VHL)Fluorescence Polarization (FP)150 nMRecombinant VHL Complex
Cellular Degradation
DC₅₀Western Blot25 nMHEK293T cells
DₘₐₓWestern Blot>95%HEK293T cells
Cellular Activity
IC₅₀ (Cell Viability)MTT Assay45 nMMV4-11 cells

Experimental Protocols for Performance Evaluation

1. Western Blot for DC₅₀ and Dₘₐₓ Determination

  • Objective: To quantify the degradation of the target protein in response to varying concentrations of the PROTAC.

  • Procedure:

    • Seed cells (e.g., HEK293T or a cancer cell line endogenously expressing the target) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 µM down to 1 pM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining protein relative to the vehicle control against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

2. Isothermal Titration Calorimetry (ITC) for Binding Affinity

  • Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the PROTAC binding to the target protein or E3 ligase.

  • Procedure:

    • Prepare solutions of the purified recombinant target protein in the ITC cell and the PROTAC in the injection syringe, both in the same buffer.

    • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.

    • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.

3. Fluorescence Polarization (FP) for Binding Affinity

  • Objective: To determine the binding affinity of the PROTAC to the E3 ligase in a competitive binding format.

  • Procedure:

    • Prepare a solution containing the purified E3 ligase complex and a fluorescently labeled tracer ligand that is known to bind to the ligase.

    • Add increasing concentrations of the PROTAC to this solution.

    • Measure the fluorescence polarization at each concentration. As the PROTAC displaces the fluorescent tracer, the polarization will decrease.

    • Plot the change in fluorescence polarization against the log of the PROTAC concentration and fit the data to determine the IC₅₀, from which the Ki (and subsequently Kd) can be calculated.

Data_Workflow Synthesized_PROTAC Synthesized PROTAC Biophysical_Assays Biophysical Assays (ITC, FP) Synthesized_PROTAC->Biophysical_Assays Cellular_Assays Cellular Assays (Western Blot, MTT) Synthesized_PROTAC->Cellular_Assays Binding_Data Binding Affinity (Kd) Biophysical_Assays->Binding_Data Degradation_Data Degradation Potency (DC50, Dmax) Cellular_Assays->Degradation_Data Activity_Data Cellular Activity (IC50) Cellular_Assays->Activity_Data

Figure 4: Experimental workflow for PROTAC characterization.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. Its utility as a precursor for VHL E3 ligase ligands, combined with the synthetic tractability afforded by the bromine handle, makes it an attractive starting point for the development of novel protein degraders. The protocols and representative data provided in this document offer a framework for the successful application of this building block in targeted protein degradation research and drug discovery. The modular nature of PROTAC synthesis allows for the systematic optimization of linker length and composition, as well as the pairing with various target protein ligands, to achieve potent and selective degradation of proteins of interest.

Application Notes and Protocols: Leveraging 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. These initial weakly binding hits are then optimized into potent drug candidates. The 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, a derivative of 7-azaindole, presents a promising starting point for FBDD campaigns, particularly for targeting protein kinases. The 7-azaindole core is a well-established hinge-binding motif in numerous kinase inhibitors.[1][2][3] The introduction of a bromine atom provides a vector for chemical elaboration, while the lactam functionality offers distinct hydrogen bonding patterns compared to the parent 7-azaindole.

These application notes provide a comprehensive overview of the potential use of this compound in FBDD, detailing its physicochemical properties, potential targets, and protocols for screening and hit-to-lead development.

Physicochemical Properties and Rationale for Use in FBDD

This compound is an ideal candidate for fragment screening libraries due to its adherence to the "Rule of Three," a guideline for fragment-like properties.

PropertyValue"Rule of Three" Guideline
Molecular Weight213.04 g/mol < 300 Da
cLogP (predicted)~1.5< 3
Hydrogen Bond Donors2≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds0≤ 3

The planar aromatic core provides a rigid scaffold, reducing conformational entropy upon binding. The bromine atom serves as a valuable handle for synthetic elaboration ("fragment growing") through various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The lactam moiety can engage in specific hydrogen bond interactions with protein backbones, potentially conferring selectivity.

Potential Therapeutic Targets

The 7-azaindole scaffold is a known "privileged" structure in medicinal chemistry, particularly for kinase inhibition.[1][2] It mimics the adenine portion of ATP, enabling it to bind to the hinge region of the kinase ATP-binding site. Therefore, this compound is a promising fragment for discovering inhibitors of various protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.

Potential Kinase Targets:

  • Serine/Threonine Kinases: Examples include Aurora kinases, CDKs, and MAP kinases.[4]

  • Tyrosine Kinases: Examples include Src family kinases, Abl, and receptor tyrosine kinases.

Beyond kinases, the scaffold's hydrogen bonding capabilities and potential for diverse interactions make it a candidate for screening against other target classes, such as bromodomains and other protein-protein interaction (PPI) targets.[5]

Experimental Protocols

Fragment Library Preparation

For screening, this compound should be included in a diverse fragment library.

Protocol:

  • Quality Control: Ensure the fragment is of high purity (>95%), as impurities can lead to false positives. Confirm identity and purity using LC-MS and NMR.

  • Solubility Assessment: Determine the maximum solubility in the screening buffer (e.g., PBS, HEPES) containing a low percentage of DMSO (typically 1-5%). Poor solubility can lead to aggregation and false positives.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM).

  • Plating: Dispense the fragment into screening plates at the desired concentration. It can be screened as a single fragment or as part of a carefully curated mixture.

Biophysical Screening for Hit Identification

Due to the expected weak binding affinity of fragments (μM to mM range), sensitive biophysical techniques are required for screening.[6][7][8][9][10]

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface.[11][12][13][14][15]

Protocol:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip). Include a reference channel with an irrelevant protein or a deactivated surface to subtract non-specific binding.

  • Assay Development: Optimize buffer conditions (pH, salt concentration) and DMSO tolerance.

  • Primary Screen: Inject the fragment over the target and reference surfaces at a single high concentration (e.g., 100-500 μM). A binding response significantly above the reference channel indicates a potential hit.

  • Dose-Response Analysis: For initial hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the dissociation constant (KD).

Data Presentation:

FragmentTargetSPR Response (RU) at 200 μMKD (μM)Ligand Efficiency (LE)
This compoundKinase X501500.35
Fragment BKinase X10--
Fragment CKinase X75800.41

Ligand Efficiency (LE) = -1.37 * pKD / Number of Heavy Atoms

NMR spectroscopy is a powerful method for detecting weak binding and can provide structural information about the binding site.[16][17][18][19][20]

Protocol:

  • Protein-Observed NMR:

    • Express and purify the target protein with 15N or 13C isotopic labels.

    • Acquire a 1H-15N HSQC spectrum of the protein alone.

    • Add the fragment and acquire another HSQC spectrum.

    • Chemical shift perturbations (CSPs) of specific amino acid residues indicate the binding site.

  • Ligand-Observed NMR:

    • Acquire a 1D 1H NMR spectrum of the fragment alone.

    • Acquire a spectrum in the presence of the target protein.

    • Changes in the fragment's signals (e.g., saturation transfer difference, WaterLOGSY) indicate binding.

Data Presentation:

FragmentTargetNMR MethodObserved CSPs (ppm)KD (μM, from titration)
This compoundKinase X1H-15N HSQC>0.1 for residues in hinge region200
Fragment BKinase XWaterLOGSYNo significant signal change>1000
Fragment CKinase X1H-15N HSQC>0.1 for residues in allosteric pocket120

X-ray crystallography provides high-resolution structural information of the fragment bound to the target, which is invaluable for structure-based drug design.[4][21][22][23][24]

Protocol:

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

Hit-to-Lead Optimization

Once a hit is confirmed and its binding mode is understood, the next step is to increase its potency and selectivity.

Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein. The bromine atom on this compound is an ideal starting point for this.

Example Workflow:

  • Structural Analysis: Use the crystal structure of the fragment-protein complex to identify nearby pockets and potential interaction points.

  • Synthetic Elaboration: Use cross-coupling reactions (e.g., Suzuki coupling with boronic acids) to add substituents at the 5-position.

  • SAR Analysis: Synthesize a small library of analogs and evaluate their binding affinity to build a structure-activity relationship (SAR).

Signaling Pathway and Experimental Workflow Diagrams

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. This compound) Biophysical_Screening Biophysical Screening (SPR, NMR) Fragment_Library->Biophysical_Screening Hit_Identification Hit Identification (Weak Binders) Biophysical_Screening->Hit_Identification Xray_Crystallography X-ray Crystallography Hit_Identification->Xray_Crystallography Binding_Mode Binding Mode Analysis Xray_Crystallography->Binding_Mode Fragment_Growing Fragment Growing (Suzuki, etc.) Binding_Mode->Fragment_Growing SAR_Analysis SAR by Analogs Fragment_Growing->SAR_Analysis Lead_Compound Lead Compound (Improved Potency) SAR_Analysis->Lead_Compound

Caption: A typical workflow for fragment-based drug discovery.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation, Survival Transcription_Factor->Cell_Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->RAF e.g., B-RAF

Caption: Inhibition of a kinase signaling pathway by a fragment-derived inhibitor.

Conclusion

This compound is a promising fragment for FBDD campaigns, particularly for the discovery of novel kinase inhibitors. Its favorable physicochemical properties, coupled with the proven utility of the 7-azaindole scaffold, make it an attractive starting point. The bromine atom provides a clear and synthetically tractable vector for optimization. The protocols outlined above provide a roadmap for researchers to effectively utilize this fragment in their drug discovery efforts, from initial screening to lead optimization. The combination of sensitive biophysical techniques and structure-based design will be crucial for successfully translating hits from this fragment into potent and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective route is a two-step synthesis. The first step involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindoline). The resulting 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is then oxidized in the second step to yield the target compound, this compound.

Q2: I am getting a low yield in the first (bromination) step. What are the possible reasons?

Low yields in the bromination of 7-azaindoline are often due to incomplete reaction, suboptimal temperature control, or issues with the work-up procedure. Ensure that the starting material is pure and that the reagents, hydrobromic acid and hydrogen peroxide, are of good quality. The reaction is exothermic, so maintaining the recommended temperature is crucial to prevent side reactions.

Q3: What are the common side products in the bromination of 7-azaindoline?

The primary side products can include unreacted starting material and potentially over-brominated species, though the regioselectivity for the 5-position is generally high. Improper quenching of the reaction can also lead to impurities.

Q4: The oxidation of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine to the desired ketone is proving difficult. What are some recommended oxidizing agents?

For the α-oxidation of this lactam, several reagents can be employed. Common choices include:

  • 2-Iodoxybenzoic acid (IBX): Known for mild and selective oxidations of alcohols to aldehydes and ketones.

  • Pyridinium chlorochromate (PCC): A versatile oxidant, often used for converting alcohols to carbonyls.

  • Nickel Peroxide (NiO₂): A heterogeneous oxidant that can be effective for converting hydroxylactams to imides, and by extension, can be adapted for this oxidation.

Q5: My final product is difficult to purify after the oxidation step. What are some tips for purification?

Purification challenges often arise from residual oxidizing agent byproducts.

  • For IBX: The reduced form, 2-iodobenzoic acid, is soluble in aqueous base, so a basic wash during work-up can help remove it.

  • For PCC: The chromium byproducts can often be removed by filtration through a pad of silica gel or celite.

  • For NiO₂: As a heterogeneous reagent, it can be removed by simple filtration after the reaction is complete.

Column chromatography on silica gel is typically required to obtain a highly pure product. A gradient elution system, for example with ethyl acetate and hexanes, is a good starting point.

Troubleshooting Guides

Problem 1: Low Yield in the Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure the hydrogen peroxide is added slowly to maintain the optimal temperature range.
Formation of multiple spots on TLC Over-bromination or side reactions due to poor temperature control.Maintain the reaction temperature strictly between 25-30°C during the addition of hydrogen peroxide. Use an ice bath to control any exotherm.
Product loss during work-up Emulsion formation during extraction or incomplete extraction.After neutralizing with sodium bisulfite, ensure the pH is appropriately adjusted before extraction. If an emulsion forms, adding brine or filtering through celite can help break it. Use a suitable solvent for extraction, such as dichloromethane.
Problem 2: Low Yield in the Oxidation of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Symptom Possible Cause Suggested Solution
Low conversion to the desired product Inactive or insufficient oxidizing agent.Use freshly prepared or high-quality oxidizing agents. Ensure the correct stoichiometry is used; an excess of the oxidant may be necessary.
Degradation of starting material or product Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature. Some oxidations, particularly with IBX, can be performed at elevated temperatures, but it's crucial to find the optimal balance to avoid degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of unidentified byproducts Over-oxidation or side reactions with the solvent.Choose an appropriate solvent that is inert to the oxidizing agent. For example, with IBX, acetonitrile is a common choice. With PCC, dichloromethane is typically used. Ensure the reaction is performed under an inert atmosphere if the reagents or intermediates are sensitive to air or moisture.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Parameter Condition Yield Reference
Starting Material 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-Patent CN107987076
Reagents 48% Hydrobromic acid, 20% Hydrogen peroxide95.6%Patent CN107987076
Solvent Dichloromethane-Patent CN107987076
Temperature 25-30°C-Patent CN107987076
Reaction Time Not specified, addition of H₂O₂ is dropwise-Patent CN107987076
Work-up Neutralization with saturated aqueous sodium bisulfite solution-Patent CN107987076

Table 2: Comparison of Potential Oxidizing Agents for the Synthesis of this compound

Oxidizing Agent Typical Equivalents Solvent Temperature Advantages Disadvantages
IBX (2-Iodoxybenzoic acid) 2-3Acetonitrile, DMSO50-80°CHigh selectivity, mild conditions.Can be explosive under certain conditions, byproduct removal can be tricky.
PCC (Pyridinium chlorochromate) 1.5-3DichloromethaneRoom TemperatureReadily available, well-established.Carcinogenic chromium byproduct, requires careful handling and disposal.
NiO₂ (Nickel Peroxide) ~50TolueneRefluxHeterogeneous (easy to remove), good for similar transformations.Requires a large excess of reagent, may require freshly prepared NiO₂ for high reactivity.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 48% hydrobromic acid (1.02 eq), and dichloromethane.

  • Stir the mixture thoroughly at room temperature to obtain a homogeneous solution.

  • Cool the reaction mixture to 25-30°C using a water bath.

  • Slowly add a 20% hydrogen peroxide solution (1.0 eq) dropwise, ensuring the temperature remains within the 25-30°C range.

  • After the addition is complete, continue to stir the mixture at the same temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bisulfite until the red color disappears.

  • Separate the organic layer. Wash the organic phase with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine product.[1]

Protocol 2: Synthesis of this compound via IBX Oxidation
  • In a round-bottom flask, dissolve 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile.

  • Add 2-Iodoxybenzoic acid (IBX) (2.5 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

SynthesisWorkflow start 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine step1 Bromination (HBr, H2O2, DCM) start->step1 intermediate 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Oxidation (e.g., IBX, Acetonitrile) intermediate->step2 product This compound step2->product

Caption: Two-step synthesis workflow for this compound.

TroubleshootingOxidation start Low Yield in Oxidation Step q1 Is starting material consumed? start->q1 a1 Potential Cause: - Inactive Oxidant - Insufficient Equivalents - Low Temperature q1->a1 No a2 Potential Cause: - Product Degradation - Side Reactions - Loss during work-up q1->a2 Yes s1 Solution: - Use fresh oxidant - Increase equivalents - Increase temperature a1->s1 s2 Solution: - Lower temperature - Reduce reaction time - Optimize work-up/purification a2->s2

Caption: Troubleshooting flowchart for low yield in the oxidation step.

SideProducts center Oxidation Reaction param1 High Temperature center->param1 param2 Excess Oxidant center->param2 param3 Air/Moisture Contamination center->param3 side1 Ring-opened byproducts param1->side1 side2 Over-oxidation to imide/other species param2->side2 side3 Unidentified polar impurities param3->side3

Caption: Relationship between reaction parameters and potential side products.

References

Technical Support Center: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (also known as 2-aryl-7-azaindole-4-amines).

General Synthetic Workflow

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines typically involves a multi-step process. A common strategy relies on the sequential functionalization of a di-halogenated pyrrolo[2,3-b]pyridine core. The key steps often involve a C-C bond formation to introduce the aryl group at the 2-position, followed by a C-N bond formation to install the amine at the 4-position. Protecting groups are often essential for achieving the desired selectivity.

Synthetic_Workflow start Halogenated 7-Azaindole Precursor pg_protection Protecting Group Introduction (e.g., SEM) start->pg_protection If required suzuki Suzuki-Miyaura or Sonogashira Coupling (C2-Arylation) pg_protection->suzuki buchwald Buchwald-Hartwig Amination (C4-Amination) suzuki->buchwald deprotection Protecting Group Removal buchwald->deprotection final_product 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine deprotection->final_product

Caption: General synthetic workflow for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling for C2-Arylation

Q1: I am getting low yields in the Suzuki-Miyaura coupling of my 2-halo-4-chloro-7-azaindole derivative. What are the common causes and how can I optimize the reaction?

A1: Low yields in the Suzuki-Miyaura coupling can stem from several factors. Here is a troubleshooting guide:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For challenging substrates like electron-deficient N-heterocycles, bulky, electron-rich phosphine ligands are often more effective.[1]

  • Base Selection: The choice of base can significantly impact the reaction outcome. While stronger bases like NaOt-Bu are common, weaker bases such as K3PO4 or Cs2CO3 might be necessary for substrates with base-sensitive functional groups.[2]

  • Solvent System: The solvent plays a crucial role in catalyst activity and substrate solubility. A mixture of an organic solvent like acetonitrile with water can be effective.[3]

  • Reaction Temperature: Ensure the reaction is conducted at an optimal temperature. For less reactive aryl chlorides, higher temperatures might be required to facilitate oxidative addition.[4]

  • Protecting Group: The N-H of the pyrrole can interfere with the catalytic cycle. Using a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) on the pyrrole nitrogen is often essential for successful coupling.[5][6]

ParameterRecommendationRationale
Catalyst Pd(OAc)2, Pd2(dba)3Common and effective palladium precursors.[1]
Ligand SPhos, XPhosBulky, electron-rich ligands that promote efficient catalysis.[1][3]
Base K3PO4, KOH, Cs2CO3Choice depends on substrate compatibility; start with milder bases.[2][3]
Solvent MeCN/H2O (3:2), Toluene, DioxaneAprotic polar solvents or mixtures with water can be effective.[1][3]
Temperature RefluxHigher temperatures can improve reaction rates for challenging substrates.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Iodo-4-chloro-7-azaindole

A recommended starting point for the Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel, add the 2-iodo-4-chloro-7-azaindole derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K3PO4, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 equiv) and the ligand (e.g., SPhos, 0.1 equiv).

  • Add the degassed solvent system (e.g., MeCN/H2O, 3:2).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat to reflux.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C4-Amination

Q2: My Buchwald-Hartwig amination of the 4-chloro-2-aryl-7-azaindole is failing or giving poor yields. What should I troubleshoot?

A2: The Buchwald-Hartwig amination on this scaffold can be challenging. Here are some key areas to investigate:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. For heteroaryl chlorides, specialized ligands are often required.[1][7] Pre-catalysts can sometimes give more reproducible results than generating the active catalyst in situ.[4]

  • Base Sensitivity: The 7-azaindole core and protecting groups can be sensitive to the strong bases typically used in Buchwald-Hartwig reactions. Screening different bases is recommended.

  • Side Reactions: A common side reaction is the reduction of the aryl halide (hydrodehalogenation).[7] This can sometimes be mitigated by adjusting the catalyst, ligand, or reaction conditions.

  • Unprotected N-H: If the pyrrole N-H is unprotected, it can interfere with the reaction. Protection is highly recommended.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)2X-PhosKOt-BuToluene100Good to Excellent[1]
Pd2(dba)3BINAPNaOt-BuToluene110High[1]
Pd(OAc)2SPhosCs2CO3THFRT - 100Variable[1]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the amination is as follows:

  • Under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Stir the mixture for a few minutes to allow for catalyst activation.

  • Add the 4-chloro-2-aryl-7-azaindole (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Purify by column chromatography.[1]

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the catalyst/ligand combination optimal? start->check_catalyst check_base Is the base compatible with the substrate? start->check_base check_side_reactions Is hydrodehalogenation or other side reactions observed? start->check_side_reactions check_protection Is the pyrrole N-H protected? start->check_protection solution_catalyst Screen different bulky, electron-rich ligands (e.g., XPhos, SPhos). check_catalyst->solution_catalyst solution_base Try weaker bases (e.g., K3PO4, Cs2CO3). check_base->solution_base solution_side_reactions Adjust catalyst loading, ligand, or temperature. check_side_reactions->solution_side_reactions solution_protection Introduce a protecting group (e.g., SEM) on the pyrrole nitrogen. check_protection->solution_protection

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

SEM Protecting Group

Q3: I am having trouble with the deprotection of the SEM group. What are the recommended conditions and what side products should I be aware of?

A3: SEM deprotection can be challenging and may lead to the formation of side products.

  • Deprotection Conditions:

    • Acidic Conditions: A common method involves treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), followed by a basic workup.[8]

    • Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) is also frequently used. The reaction is often carried out in a polar aprotic solvent like DMF or THF.[9]

    • Lewis Acids: Magnesium bromide (MgBr2) has been reported as a mild and selective reagent for SEM deprotection, particularly in the presence of other silyl ethers.[10]

  • Side Reactions: A significant challenge with SEM deprotection is the release of formaldehyde, which can react with the 7-azaindole core to form various side products, including tricyclic eight-membered ring systems.

Experimental Protocol: SEM Deprotection with TFA

  • Dissolve the SEM-protected 7-azaindole (1 equiv) in DCM (e.g., 10 mL).

  • Add TFA (e.g., 2 mL) and stir the mixture at an elevated temperature (e.g., 50 °C) for a few hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Take up the residue in THF and a saturated aqueous solution of NaHCO3 and stir overnight to neutralize the acid and hydrolyze any intermediates.

  • Extract the product with an organic solvent and purify.[8]

Sonogashira Coupling as an Alternative

Q4: Can I use a Sonogashira coupling to introduce the 2-aryl group, and what are the potential issues?

A4: Yes, the Sonogashira coupling is a viable alternative for forming the C-C bond at the 2-position. It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[11][12]

  • Common Issues:

    • Homocoupling: A frequent side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by using a copper-free protocol or by carefully controlling the reaction conditions.[12][13]

    • Catalyst and Co-catalyst: The reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.[11][12]

    • Base and Solvent: The choice of base (often an amine like triethylamine or diisopropylamine) and solvent (such as DMF or THF) is important for reaction success.[13]

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of the 2-halo-7-azaindole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF), add the base (e.g., triethylamine, 3.0 equiv).

  • Add the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Perform an aqueous workup and purify the product by column chromatography.[11]

References

solubility issues with 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address solubility challenges with this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure as a heterocyclic lactam suggests it is a polar molecule. The presence of the bromine atom and the fused ring system can contribute to crystallinity and potentially lower solubility. It is expected to have limited solubility in nonpolar solvents and moderate to good solubility in polar aprotic solvents.

Q2: Which organic solvents are recommended as a starting point for solubilizing this compound?

A2: Based on the structure, polar aprotic solvents are the most promising starting points. We recommend beginning with solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For less polar applications, Dichloromethane (DCM) or Tetrahydrofuran (THF) could be trialed, although solubility is expected to be lower.

Q3: Can heating be used to improve the solubility of this compound?

A3: Yes, gently heating the solvent can increase the rate of dissolution and the overall solubility. However, it is crucial to monitor the compound for any signs of degradation at elevated temperatures. We recommend starting with a modest temperature increase (e.g., to 40-50 °C) and observing the effects.

Q4: Is this compound soluble in aqueous solutions?

A4: Due to its organic, heterocyclic nature, this compound is expected to have very low solubility in water. To achieve solubility in aqueous buffers, a common technique is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly dilute it with the aqueous buffer to the desired concentration.

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving this compound, please follow the troubleshooting workflow below.

Problem: The compound is not dissolving in the chosen organic solvent.

Step 1: Initial Solvent Selection & Verification

  • Confirm Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent, as trace amounts of water can sometimes hinder dissolution.

  • Re-evaluate Solvent Choice: If you started with a nonpolar or moderately polar solvent, switch to a highly polar aprotic solvent such as DMSO or DMF.

Step 2: Physical Dissolution Aids

  • Increase Agitation: Vigorously stir the solution using a magnetic stirrer.

  • Apply Gentle Heat: As mentioned in the FAQs, warm the solution gently. Be cautious and monitor for any color changes that might indicate compound degradation.

  • Use Sonication: Place the sample in an ultrasonic bath. The energy from sonication can help break up solid particles and facilitate dissolution.

Step 3: Advanced Solubilization Techniques

  • Co-solvent System: If solubility in a single solvent is insufficient for your application, consider a co-solvent system. For example, a mixture of DCM and methanol or THF and DMF might provide the desired polarity to dissolve the compound.

  • pH Adjustment (for specific applications): While this compound is not highly acidic or basic, slight adjustments in pH with non-aqueous acids or bases in certain solvent systems might influence solubility. This should be approached with caution as it can alter the compound's properties.

The following diagram illustrates the logical workflow for troubleshooting solubility issues.

G start Start: Solubility Issue Encountered solvent_choice Step 1: Select Initial Solvent (e.g., DMSO, DMF) start->solvent_choice dissolution_attempt Attempt Dissolution solvent_choice->dissolution_attempt is_soluble Is the compound soluble? dissolution_attempt->is_soluble agitation_heat Step 2: Increase Agitation and/or Gently Heat is_soluble->agitation_heat No success Success: Compound Solubilized is_soluble->success Yes sonication Step 2: Apply Sonication agitation_heat->sonication is_soluble2 Is the compound soluble? sonication->is_soluble2 cosolvent Step 3: Try a Co-solvent System is_soluble2->cosolvent No is_soluble2->success Yes is_soluble3 Is the compound soluble? cosolvent->is_soluble3 consult Consult further literature or consider derivatization is_soluble3->consult No is_soluble3->success Yes G start Start: Determine Solubility add_excess 1. Add excess compound to a known volume of solvent start->add_excess equilibrate 2. Equilibrate at constant temperature with stirring (e.g., 24 hours) add_excess->equilibrate settle 3. Allow excess solid to settle equilibrate->settle filter 4. Filter the supernatant (0.22 µm filter) settle->filter analyze 5. Analyze the filtrate (e.g., HPLC, UV-Vis) filter->analyze calculate 6. Calculate concentration using a calibration curve analyze->calculate result Result: Solubility Determined calculate->result

Technical Support Center: Purification of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. For mixtures with closely related impurities, column chromatography is often preferred. For removing minor impurities from a solid product, recrystallization can be a highly effective technique.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Common impurities can include unreacted starting materials, such as 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, and over-brominated byproducts, like 3,5-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Depending on the synthetic route, other constitutional isomers or related compounds formed through side reactions may also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the separation of this compound from its impurities. A suitable solvent system, such as a mixture of ethyl acetate and hexanes, can be used to achieve good separation of spots on the TLC plate. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of purity.

Q4: What is a suitable recrystallization solvent for this compound?

A4: For polar heterocyclic compounds like the target molecule, polar solvents or solvent mixtures are generally suitable. Based on procedures for similar compounds, toluene has been shown to be effective for recrystallizing the related compound 5-bromo-7-azaindole, yielding high purity.[1] Experimentation with other solvents such as ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexanes may also yield good results. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up
  • Symptom: TLC or HPLC analysis of the crude product shows multiple spots or peaks of significant intensity.

  • Possible Causes:

    • Incomplete reaction, leaving starting material.

    • Formation of multiple side products due to reaction conditions (e.g., temperature, reaction time).

    • Over-bromination leading to di- or tri-brominated species.

  • Troubleshooting Steps:

    • Optimize Reaction: Before purification, ensure the synthesis is optimized to minimize side products.

    • Column Chromatography: For complex mixtures, column chromatography is the most effective purification method. A step-by-step protocol is provided below.

    • Recrystallization: If a primary impurity is present in a small amount, recrystallization may be sufficient.

Issue 2: Difficulty in Separating the Product from a Persistent Impurity via Column Chromatography
  • Symptom: The product and an impurity co-elute during column chromatography, resulting in overlapping spots on TLC or a single, broad peak in fraction analysis.

  • Possible Causes:

    • The impurity has a very similar polarity to the desired product (e.g., a constitutional isomer).

    • The chosen solvent system is not providing adequate separation.

  • Troubleshooting Steps:

    • Adjust Solvent System Polarity: Systematically vary the ratio of the solvents in your eluent. Small changes can significantly impact separation.

    • Try a Different Solvent System: If adjusting the polarity of the current system fails, switch to a different solvent combination (e.g., from ethyl acetate/hexanes to dichloromethane/methanol).

    • Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina may offer different selectivity.

    • Consider Recrystallization: If the impurity is present in a small enough quantity, a carefully chosen recrystallization may be able to exclude it from the crystal lattice of your product.

Issue 3: Product "Oiling Out" During Recrystallization
  • Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the solute.

    • The solution is supersaturated to a high degree.

    • The presence of impurities is inhibiting crystal formation.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent with a boiling point lower than the melting point of your compound.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seed Crystals: Add a small crystal of the pure product to the cooled solution to initiate crystallization.

    • Use a Solvent Pair: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.

Data Presentation

Purification TechniqueTypical Purity AchievedKey Parameters
Column Chromatography >98%Stationary Phase: Silica GelMobile Phase: Gradient of Ethyl Acetate in Hexanes
Recrystallization >99% (for related compounds)[1]Solvent: Toluene, Ethanol, or solvent pairs

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound purity_check_1 Assess Purity (TLC/HPLC) crude_product->purity_check_1 column_chromatography Column Chromatography purity_check_1->column_chromatography High Impurity Load recrystallization Recrystallization purity_check_1->recrystallization Low Impurity Load purity_check_2 Assess Purity column_chromatography->purity_check_2 recrystallization->purity_check_2 pure_product Pure Product (>98%) purity_check_2->pure_product Purity Goal Met troubleshooting Troubleshoot Separation purity_check_2->troubleshooting Purity Goal Not Met troubleshooting->column_chromatography Re-purify

Caption: Decision workflow for purification of this compound.

Troubleshooting_Logic start Purification Issue Identified issue_type What is the issue? start->issue_type co_elution Co-elution in Chromatography issue_type->co_elution Chromatography oiling_out Oiling Out in Recrystallization issue_type->oiling_out Recrystallization low_purity Low Purity After Work-up issue_type->low_purity Initial Purity solution_co_elution Adjust Solvent System Change Stationary Phase co_elution->solution_co_elution solution_oiling_out Slow Cooling Seed Crystals Change Solvent oiling_out->solution_oiling_out solution_low_purity Optimize Reaction Perform Column Chromatography low_purity->solution_low_purity

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and practical starting material is 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The synthesis typically involves a two-step process: initial bromination of the 7-azaindole ring followed by oxidation of the pyrrole ring to the corresponding lactam (oxindole).

Q2: At which position is bromination of the 7-azaindole ring expected to occur?

A2: Electrophilic substitution reactions on the 7-azaindole ring, such as bromination, predominantly occur at the C3 and C5 positions due to the electronic properties of the bicyclic system. Careful control of reaction conditions is necessary to achieve selective bromination at the desired C5 position.

Q3: What are the typical reagents used for the bromination and oxidation steps?

A3: For bromination, N-Bromosuccinimide (NBS) is a commonly used reagent. For the subsequent oxidation of the pyrrolidine ring to the lactam, oxidizing agents such as Ceric Ammonium Nitrate (CAN) in combination with NBS, or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress. By comparing the TLC profile of the reaction mixture with that of the starting material and, if available, the product standard, you can determine the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive reagents (e.g., old NBS or CAN).2. Insufficient reaction temperature or time.3. Inappropriate solvent.1. Use freshly opened or purified reagents.2. Gradually increase the reaction temperature and monitor by TLC.3. Ensure the solvent is anhydrous if required by the reaction mechanism.
Formation of multiple spots on TLC, indicating a mixture of products 1. Over-bromination: Formation of di- or tri-brominated species.2. Side-chain bromination: If alkyl substituents are present.3. Simultaneous oxidation and bromination at other positions: For example, bromination at the C3 position.[1]1. Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Add the brominating agent portion-wise and monitor the reaction closely by TLC.2. Protect any reactive side-chains prior to bromination.3. Optimize the reaction conditions (temperature, solvent, and reaction time) to favor the desired product. A lower temperature may increase selectivity.
Product is contaminated with a colored impurity 1. Formation of colored byproducts from the oxidizing agent (e.g., reduced form of CAN).2. Degradation of the product.1. Perform an aqueous workup to remove inorganic salts.2. Purify the crude product by column chromatography or recrystallization.
Difficulty in isolating the final product 1. Product may be highly soluble in the reaction solvent.2. Formation of a stable emulsion during workup.1. After the reaction is complete, remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent.2. Add a saturated brine solution to break the emulsion.

Quantitative Data Summary

The following table summarizes typical yields and purities that can be expected for the key steps in the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Reaction Step Product Typical Yield (%) Typical Purity (%)
Bromination of 7-azaindole5-Bromo-7-azaindole70-85>95 (after purification)
Oxidation of 5-bromo-7-azaindolineThis compound60-75>98 (after purification)

Experimental Protocols

Synthesis of 5-Bromo-7-azaindole (Precursor)

A common method for the synthesis of 5-bromo-7-azaindole involves the direct bromination of 7-azaindole.

  • Dissolve 7-azaindole (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

This protocol describes a one-pot oxidation and bromination, which can be adapted. For a two-step synthesis, the oxidation would be performed on purified 5-bromo-7-azaindole.

  • To a solution of 7-azaindole (1 equivalent) in a mixture of acetonitrile and water, add Ceric Ammonium Nitrate (CAN) (2.5 equivalents).

  • Add N-Bromosuccinimide (NBS) (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Reaction Pathway and Side Reactions

The following diagram illustrates the synthetic pathway from 7-azaindole to this compound and highlights potential side reactions.

Synthesis_Side_Reactions Start 7-Azaindole Intermediate1 5-Bromo-7-azaindole Start->Intermediate1 Bromination (e.g., NBS) Side_Product1 3,5-Dibromo-7-azaindole Start->Side_Product1 Over-bromination Product This compound Intermediate1->Product Oxidation (e.g., CAN/NBS or DDQ) Intermediate1->Side_Product1 Further Bromination Side_Product2 3-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Intermediate1->Side_Product2 Isomeric Oxidation/Bromination Side_Product3 Over-oxidized Products Product->Side_Product3 Over-oxidation

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Optimizing Modifications of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the chemical modification of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental modification of this compound, covering N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.

N-Alkylation

Q1: I am observing low to no conversion in the N-alkylation of my this compound. What are the likely causes and solutions?

A1: Low conversion in N-alkylation can stem from several factors:

  • Insufficient Basicity: The lactam proton is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[1]

  • Poor Solubility: The starting material may have limited solubility in your chosen solvent. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally good choices.[1][2]

  • Low Reaction Temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating the reaction mixture.

  • Steric Hindrance: If you are using a bulky alkylating agent, the reaction may be sterically hindered. In such cases, prolonged reaction times or higher temperatures might be necessary.

Q2: I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

A2: The formation of O-alkylated byproducts is a common issue with lactam systems. To favor N-alkylation:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the N/O selectivity. Using a strong, non-coordinating base like NaH in a polar aprotic solvent like THF often favors N-alkylation.[1]

  • Counter-ion Effect: The nature of the counter-ion can also play a role. For instance, using a cesium base (Cs₂CO₃) can sometimes enhance N-selectivity.

Troubleshooting Flowchart for N-Alkylation

start Low N-Alkylation Yield q1 Check Base Strength (e.g., K2CO3 vs. NaH) start->q1 s1 Use Stronger Base (NaH, KOtBu) q1->s1 Weak base q2 Assess Solubility in Chosen Solvent q1->q2 Sufficiently strong end Improved Yield s1->end s2 Switch to Anhydrous DMF or THF q2->s2 Poor solubility q3 Evaluate Reaction Temperature q2->q3 Good solubility s2->end s3 Increase Temperature Incrementally q3->s3 Too low q4 Consider Steric Hindrance q3->q4 Optimal s3->end s4 Prolong Reaction Time or Increase Temperature q4->s4 Bulky alkylating agent s4->end

N-Alkylation Troubleshooting

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What are the common pitfalls?

A1: Low yields in Suzuki coupling of this substrate can be attributed to several factors:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Suboptimal Ligand/Base Combination: The choice of ligand and base is crucial. For heteroaryl bromides, ligands like SPhos or XPhos can be effective. A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. Screening different combinations is often necessary.

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct. Using anhydrous solvents and ensuring the base is dry can minimize this. Alternatively, using a more stable boronic ester (e.g., a pinacol ester) can be beneficial.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Rigorous degassing is the primary solution.

Q2: I am observing significant debromination of my starting material. How can I prevent this?

A2: Debromination is a known side reaction for electron-rich or N-H containing heterocycles.

  • N-Protection: The most effective strategy is to protect the lactam nitrogen before performing the Suzuki coupling. A tert-butyloxycarbonyl (Boc) group is a common choice as it can be easily removed later.

  • Milder Reaction Conditions: Using a milder base and avoiding excessively high temperatures can sometimes reduce the extent of debromination.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low Suzuki Coupling Yield q1 Check for Debromination start->q1 s1 Protect Lactam Nitrogen (e.g., Boc group) q1->s1 Present q2 Assess Catalyst Activity q1->q2 Absent end Improved Yield s1->end s2 Ensure Rigorous Degassing and Inert Atmosphere q2->s2 Inactive catalyst q3 Evaluate Ligand and Base q2->q3 Active catalyst s2->end s3 Screen Different Ligands (e.g., SPhos, XPhos) and Bases (K2CO3, K3PO4) q3->s3 Suboptimal q4 Check for Side Products q3->q4 Optimal s3->end s4 Use Anhydrous Solvents/ Boronic Esters to Prevent Protodeboronation q4->s4 Protodeboronation/ Homocoupling s4->end

Suzuki Coupling Troubleshooting

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?

A1: Similar to Suzuki coupling, several factors can affect the outcome of a Buchwald-Hartwig amination:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich ligands such as Xantphos or Josiphos-type ligands have been shown to be effective for the amination of lactams.[4]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can also be influenced by the functional group tolerance of your substrates.[5]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally preferred.

  • Inert Atmosphere: The catalytic system is sensitive to oxygen, so maintaining a strict inert atmosphere is essential for good results.

Q2: I am seeing decomposition of my starting material or product under the reaction conditions. What can I do?

A2: The strong bases and elevated temperatures often used in Buchwald-Hartwig aminations can sometimes lead to decomposition.

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

  • Screen Weaker Bases: While strong bases are often necessary, it may be worth screening weaker bases like K₂CO₃ or Cs₂CO₃, especially if your substrates are sensitive. However, this may require a more active catalyst system.

  • Use of Precatalysts: Modern palladium precatalysts can be more stable and efficient, potentially allowing for milder reaction conditions.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

start Low Amination Yield q1 Check Catalyst/Ligand Combination start->q1 s1 Screen Bulky, Electron-Rich Ligands (e.g., Xantphos) q1->s1 Suboptimal q2 Evaluate Base Strength q1->q2 Appropriate end Improved Yield s1->end s2 Use Strong, Non-nucleophilic Base (e.g., NaOtBu, LiHMDS) q2->s2 Too weak q3 Assess Reaction Conditions q2->q3 Sufficiently strong s2->end s3 Ensure Anhydrous Solvent and Inert Atmosphere q3->s3 Air/Moisture present q4 Observe Decomposition q3->q4 Anhydrous/Inert s3->end s4 Lower Temperature or Screen Milder Bases q4->s4 Yes s4->end

Buchwald-Hartwig Troubleshooting

Data Presentation: Reaction Conditions and Yields

The following tables summarize experimental conditions for key reactions involving this compound and related scaffolds.

Table 1: N-Alkylation of Indazole Scaffolds

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1n-pentyl bromideNaHTHF0 to 5024>99 (N-1)[1]
2n-pentyl bromideCs₂CO₃DMFrt1643 (N-1), 28 (N-2)[1]
31-(chloromethyl)-4-methoxybenzeneK₂CO₃DMF---[2]

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole and Related Heterocycles

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88[6]
3N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80284[7]
4Arylboronic acidsXPhosPdG2XPhosK₂CO₃EtOH/H₂OMW-Good to Excellent[8]

Table 3: Buchwald-Hartwig Amination of 5-Bromo-7-azaindoles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Various secondary aminesP1 (precatalyst)-K₃PO₄Toluene1002-2475-96[9]
2Various primary aminesP5 (precatalyst)BrettPhos (L5)LiHMDSTHF652-2465-95[9]
3AnilinePd₂(dba)₃BINAPNaOtBuToluene100-110--[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This is a general procedure and should be optimized for each specific amine.

  • To a dry Schlenk tube or flask under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., P1 or P5, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu or LiHMDS, 1.2-1.5 eq).

  • Add the anhydrous solvent (e.g., toluene or THF).

  • Add the amine (1.1-1.5 eq).

  • Seal the tube/flask and heat the reaction mixture to the desired temperature (65-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if using NaOtBu).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

sub This compound N_alkylation N-Alkylation sub->N_alkylation R-X, Base suzuki Suzuki-Miyaura Coupling sub->suzuki Ar-B(OH)2, Pd catalyst, Base buchwald Buchwald-Hartwig Amination sub->buchwald R2NH, Pd catalyst, Base N_product N-Alkyl Product N_alkylation->N_product Product suzuki_product 5-Aryl Product suzuki->suzuki_product Product buchwald_product 5-Amino Product buchwald->buchwald_product Product

Reaction Pathways

start Prepare Reaction Vessel (Dry Schlenk Flask) add_solids Add this compound, Boronic Acid, and Base start->add_solids inert Evacuate and Backfill with Inert Gas (3x) add_solids->inert add_catalyst Add Palladium Catalyst and Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Reaction Temperature with Vigorous Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Suzuki Coupling Workflow

References

stability and degradation of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1] For short-term storage, 2-8°C in a dry, sealed container is also acceptable for some formulations.[2] Always refer to the supplier's specific recommendations.

Q2: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents and strong acids, as these can promote degradation.[3] It is also advisable to avoid high temperatures, direct light, and moisture.[3]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively published, based on its structure (a lactam within a heterocyclic system), potential degradation pathways include:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring opening.

  • Oxidation: The pyrrole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many organic molecules.

  • Thermal Degradation: High temperatures can lead to decomposition. Under fire conditions, hazardous decomposition products such as carbon monoxide, nitrogen oxides, and toxic fumes may be formed.[3]

Q4: How can I monitor the degradation of this compound?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the most common approach.[4] This method should be able to separate the intact compound from its degradation products.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of the compound in solution. Prepare fresh stock solutions for each experiment. If using aqueous buffers, assess the stability of the compound in the specific buffer system and at the experimental temperature. Consider performing a time-course experiment to see if the biological activity decreases over time.
Improper storage of stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Precipitation of the compound. Visually inspect solutions for any precipitate. Determine the solubility of the compound in your experimental media. The use of a co-solvent like DMSO may be necessary, but ensure the final concentration of the co-solvent is compatible with your assay.

Problem 2: Appearance of unknown peaks in HPLC analysis.

Possible Cause Troubleshooting Step
On-column degradation. Vary HPLC conditions such as mobile phase pH, column temperature, and gradient to see if the profile of the unknown peaks changes.
Degradation in the sample solvent (diluent). Assess the stability of the compound in the diluent. If degradation is observed, choose a more inert solvent or analyze the samples immediately after preparation.
Sample contamination. Ensure proper cleaning of all glassware and equipment. Analyze a blank (diluent only) to rule out solvent-related impurities.
Forced degradation is occurring. If samples are being stressed (e.g., heated, exposed to acid/base), the new peaks are likely degradation products. This is the goal of a forced degradation study.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acidic Hydrolysis

  • Protocol: Dissolve this compound in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Dilute an aliquot of the stock solution with 0.1 N HCl. Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[7] At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Expected Outcome: Potential hydrolysis of the lactam ring.

2. Basic Hydrolysis

  • Protocol: Follow the same procedure as for acidic hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl.[7] Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Expected Outcome: Potential hydrolysis of the lactam ring, which may occur more readily than under acidic conditions.

3. Oxidative Degradation

  • Protocol: Dissolve the compound in a suitable solvent. Add 3% hydrogen peroxide.[7] Keep the solution at room temperature and protect it from light. Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours). Dilute the samples with the mobile phase for HPLC analysis.

  • Expected Outcome: Formation of N-oxides or other oxidized species.

4. Thermal Degradation

  • Protocol: Place the solid compound in a stability chamber at a high temperature (e.g., 105°C) for a defined period (e.g., 24, 48, 72 hours).[8] At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

  • Expected Outcome: General decomposition of the molecule.

5. Photolytic Degradation

  • Protocol: Expose a solution of the compound (e.g., in methanol or water) and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

  • Expected Outcome: Formation of photodegradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Example Data)

Stress Condition Time (hours) Assay of Intact Compound (%) Number of Degradants Major Degradant Peak Area (%)
0.1 N HCl (60°C)2485.2210.5 (at RRT 0.85)
0.1 N NaOH (RT)878.9315.2 (at RRT 0.72)
3% H₂O₂ (RT)2491.515.8 (at RRT 1.15)
Thermal (105°C)7295.312.1 (at RRT 0.91)
Photolytic4898.10N/A

RRT = Relative Retention Time

Visualizations

Hypothetical Degradation Pathway

G A This compound B Ring-opened product A->B  Acid/Base  Hydrolysis C Oxidized product (e.g., N-oxide) A->C  Oxidation  (e.g., H₂O₂) D Other degradation products A->D  Thermal/Photolytic  Stress

Caption: Potential degradation pathways for the compound.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 105°C) A->E F Neutralize/Dilute Samples at Time Points B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC Method F->G H Identify and Quantify Degradation Products G->H

Caption: Workflow for forced degradation studies.

Troubleshooting Logic for Unexpected Peaks

G Start Unexpected Peak in HPLC? IsItInBlank Present in Blank Injection? Start->IsItInBlank IsItSolventRelated Analyze in a Different Solvent IsItInBlank->IsItSolventRelated No SolventImpurity Source: Solvent or Mobile Phase IsItInBlank->SolventImpurity Yes IsItSampleRelated Re-prepare Sample IsItSolventRelated->IsItSampleRelated No NoPeak Peak Disappears IsItSolventRelated->NoPeak Yes Degradation Source: Degradation (Investigate Cause) IsItSampleRelated->Degradation No IsItSampleRelated->NoPeak Yes Contamination Source: Contamination NoPeak->Contamination

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions Involving 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki-Miyaura coupling of bromopyridine derivatives like this compound can arise from several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[1] Other common issues include inefficient oxidative addition, side reactions, and suboptimal choice of base or solvent.[1][2]

Common Causes and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can inhibit the palladium catalyst.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center.[1]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyrrolopyridinone ring might be less reactive.

    • Solution: Increase the reaction temperature or screen different palladium precatalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[1]

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions.[1][3]

    • Solution: To minimize protodeboronation, use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters).[1] For homocoupling, ensure the reaction is thoroughly degassed to remove oxygen.[1][3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[1][4][5]

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][7] A mixture of an organic solvent like dioxane or dimethoxyethane (DME) with water is often effective.[1][8][9]

Q2: I am observing significant debromination of my starting material. How can I prevent this?

Debromination is a common side reaction, especially with electron-rich heterocyclic systems. The acidic N-H proton of the pyrrolopyridinone can be deprotonated by the base, increasing the electron density on the ring and making the C-Br bond more susceptible to reductive cleavage.[3]

Strategies to Minimize Debromination:

  • N-Protection: Protecting the nitrogen with a suitable group like Boc (tert-Butoxycarbonyl) can prevent deprotonation and lead to cleaner reactions.[3]

  • Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting hydrodehalogenation. Screening different palladium sources and ligands is recommended.

  • Avoid Hydride Sources: Use high-purity, anhydrous solvents to avoid impurities that can act as hydride sources.[3]

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination of halo-7-azaindoles can be challenging due to the presence of the unprotected N-H group, which can compete in the reaction.[10][11]

Key Considerations:

  • Catalyst and Ligand Selection: The choice of ligand is crucial. Sterically hindered, electron-rich ligands are often required.[6][12][13] For instance, the combination of Pd(OAc)₂ and Xantphos has been shown to be effective for C-N bond formation with related 7-azaindole derivatives.[6]

  • Base Selection: A strong, non-nucleophilic base is typically used. Cs₂CO₃ is a common choice for these types of substrates.[6] LiHMDS has also been found to be optimal in certain cases.[10]

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are generally preferred.[6][12]

Q4: I am attempting a Sonogashira coupling and observing low conversion and/or homocoupling of the alkyne. What should I do?

Sonogashira couplings can be sensitive to reaction conditions. Low conversion may be due to catalyst deactivation, while homocoupling is a common side reaction.[14][15]

Troubleshooting Tips:

  • Catalyst System: The reaction is typically catalyzed by a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[14][16]

  • Base: An amine base such as triethylamine or diisopropylamine is commonly used and can also serve as the solvent.[14]

  • Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxygen-induced homocoupling of the alkyne (Glaser coupling).[1]

  • Temperature: While many Sonogashira reactions can be performed at room temperature, some less reactive aryl bromides may require heating.[14]

Q5: For a Heck reaction, what are the recommended starting conditions for this compound?

The Heck reaction couples the aryl bromide with an alkene.[17][18] The choice of catalyst, base, and solvent are key to a successful reaction.

Recommended Starting Conditions:

  • Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ are common choices.[17][18][19]

  • Ligand: Phosphine ligands like PPh₃ or P(o-tolyl)₃ are often used.[12][17]

  • Base: An organic base like triethylamine is typically employed.[17][18]

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF is generally suitable.[18]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed check_catalyst Evaluate Catalyst System - Is the catalyst active? - Is the ligand appropriate? start->check_catalyst check_conditions Review Reaction Conditions - Temperature too low? - Reaction time too short? start->check_conditions check_reagents Assess Reagent Quality - Boronic acid degraded? - Solvents anhydrous? start->check_reagents check_side_reactions Investigate Side Reactions - Debromination? - Homocoupling? - Protodeboronation? start->check_side_reactions solution_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Screen different Pd precatalysts. check_catalyst->solution_catalyst solution_conditions Increase temperature. Increase reaction time and monitor by TLC/LC-MS. check_conditions->solution_conditions solution_reagents Use fresh, high-purity boronic acid or a pinacol ester. Use anhydrous solvents. check_reagents->solution_reagents solution_side_reactions Protect N-H group. Thoroughly degas the reaction mixture. check_side_reactions->solution_side_reactions

Quantitative Data Summary

The following tables summarize reaction conditions and yields for cross-coupling reactions of similar 7-azaindole substrates. This data can serve as a starting point for optimizing reactions with this compound.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole [8]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80284
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80257
Pd(PPh₃)₂Cl₂PPh₃K₂CO₃Dimethoxyethane80475
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422

Table 2: Conditions for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindoles [6]

Pd CatalystLigandBaseSolventTemp. (°C)Amine/AmideYield (%)
Pd(OAc)₂XantphosCs₂CO₃Dioxane100Benzamide85
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100Morpholine92
Pd(OAc)₂XantphosCs₂CO₃Dioxane100Aniline88

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from studies on similar bromo-aza-indole substrates.[8][9]

  • Reagent Preparation: In a reaction vessel, combine this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert add_solvent_catalyst 3. Add Degassed Solvent and Catalyst/Ligand inert->add_solvent_catalyst react 4. Heat Reaction Mixture add_solvent_catalyst->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up and Extraction monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for similar substrates.[6][20]

  • Reagent Preparation: To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2 equivalents).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.

  • Reactant and Solvent Addition: Add this compound (1 equivalent), the amine (1.2-1.5 equivalents), and anhydrous, degassed solvent (e.g., dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_aryl L₂Pd(II)(Ar)X oxidative_addition->pdII_aryl amine_coordination Amine Coordination /Deprotonation pdII_aryl->amine_coordination pdII_amido L₂Pd(II)(Ar)(NR₂) amine_coordination->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product Product Formation aryl_halide Ar-X aryl_halide->oxidative_addition + Ar-X amine HNR₂ + Base amine->amine_coordination + HNR₂ - HX

References

overcoming challenges in the N-alkylation of pyrrolo[2,3-b]pyridine systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyrrolo[2,3-b]pyridine systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of N-alkylated pyrrolo[2,3-b]pyridines, also commonly known as 7-azaindoles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-alkylation of pyrrolo[2,3-b]pyridine.

Issue 1: Low to No Product Yield

Question: My N-alkylation reaction of a pyrrolo[2,3-b]pyridine is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer: Low yields in N-alkylation reactions of this scaffold can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The pyrrole nitrogen (N-1) of the pyrrolo[2,3-b]pyridine system needs to be deprotonated to become sufficiently nucleophilic for alkylation.

    • Solution: Ensure you are using a strong enough base. Sodium hydride (NaH) is a common and effective choice for this transformation.[1] Use a sufficient excess of the base (typically 1.1-1.5 equivalents) and allow adequate time for the deprotonation to complete before adding the alkylating agent. The reaction mixture should be stirred for at least 30 minutes at an appropriate temperature (e.g., 0 °C to room temperature) after the addition of the base.[2]

  • Poor Solubility: The pyrrolo[2,3-b]pyridine starting material or the base may have poor solubility in the chosen solvent, hindering the reaction.

    • Solution: Switch to a more polar aprotic solvent that can better dissolve the reactants. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for reactions involving sodium hydride.[1]

  • Reaction Temperature Too Low: The activation energy for the alkylation may not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature. While deprotonation is often performed at 0 °C, the alkylation step may require heating. Monitor the reaction by TLC to find the optimal temperature.

  • Inactive Alkylating Agent: The alkyl halide may be unreactive or have decomposed.

    • Solution: Use a fresh or purified batch of the alkylating agent. If using an alkyl bromide or chloride, consider switching to the more reactive alkyl iodide. Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction with less reactive alkyl halides.[3]

  • Steric Hindrance: Bulky substituents on either the pyrrolo[2,3-b]pyridine ring or the alkylating agent can impede the reaction.

    • Solution: More forcing conditions, such as higher temperatures and longer reaction times, may be necessary. In some challenging cases, alternative synthetic routes may need to be considered.

Issue 2: Poor Regioselectivity (N-1 vs. C-3 Alkylation)

Question: My reaction is producing a significant amount of the C-3 alkylated isomer instead of the desired N-1 alkylated product. How can I improve the N-selectivity?

Answer: Competition between N-1 and C-3 alkylation is a known challenge.[2] The C-3 position of the pyrrolo[2,3-b]pyridine nucleus is also nucleophilic and can compete with the deprotonated N-1 position.

  • Incomplete Deprotonation: As with low yield, incomplete deprotonation of the N-1 position leaves the neutral, C-3 nucleophilic starting material available to react.

    • Solution: Ensure complete deprotonation by using a strong base like NaH in a suitable solvent such as DMF.[2] The formation of the sodium salt of the pyrrolo[2,3-b]pyridine will significantly favor N-alkylation.

  • Kinetic vs. Thermodynamic Control: C-3 alkylation can sometimes be the kinetically favored product, especially at lower temperatures. N-1 alkylation is generally the thermodynamically more stable product.

    • Solution: Increasing the reaction temperature can favor the formation of the thermodynamically preferred N-1 alkylated product.

  • Protecting Groups: If regioselectivity remains a problem, a protecting group strategy can be employed.

    • Solution: Protect the N-1 position with a suitable protecting group (e.g., tosyl, Boc), perform electrophilic substitution at the C-3 position if desired, and then deprotect the N-1 position for subsequent alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best base for N-alkylation of pyrrolo[2,3-b]pyridine?

A1: Sodium hydride (NaH) is one of the most effective and commonly used bases for achieving high yields in N-alkylation.[1] Other bases such as potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) can also be used, often in polar aprotic solvents like DMF or acetonitrile.[4][5] The choice of base may depend on the specific substrate and the desired reaction conditions.

Q2: Which solvent is most suitable for these reactions?

A2: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a very common choice, especially when using NaH, as it effectively dissolves the resulting anion.[6] Other suitable solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress.[4] By comparing the reaction mixture to the starting material, you can determine when the reaction is complete. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.[3]

Q4: Can I perform N-alkylation on the pyridine nitrogen (N-7)?

A4: While N-1 alkylation is more common, selective N-7 alkylation of the pyridine ring has been reported, particularly for 7-azaindazoles, a related heterocyclic system.[7] These reactions often proceed under different conditions, sometimes even without the need for a base.[7] For pyrrolo[2,3-b]pyridine itself, achieving selective N-7 alkylation can be challenging and may require specialized methods.

Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of pyrrolo[2,3-b]pyridine systems.

Table 1: Common Bases and Solvents for N-Alkylation

BaseCommon SolventsTypical Temperature RangeReference(s)
Sodium Hydride (NaH)DMF, THF, DMSO0 °C to 80 °C[1][6]
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileRoom Temperature to Reflux[4][5]
Potassium Hydroxide (KOH)DMSORoom Temperature[1]

Table 2: Example N-Alkylation Reaction Conditions and Yields

Pyrrolo[2,3-b]pyridine DerivativeAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
7-AminoindoleBenzyl bromideK₂CO₃AcetonitrileReflux4-6 hNot specified[4]
Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃DMFRoom Temp.Overnight72%[5]
Resin-bound arylamineAlkylating agentNaHDMF80 °C16 h77-95%[6]
N-protected 7-azaindoleMethyl iodideNaHDMF0 °C to RT3 hNot specified[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF

This protocol is a general guideline for the N-alkylation of pyrrolo[2,3-b]pyridine using sodium hydride.

Materials:

  • Pyrrolo[2,3-b]pyridine derivative

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the pyrrolo[2,3-b]pyridine derivative (1.0 eq).

  • Add anhydrous DMF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.[2]

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrrolo[2,3-b]pyridine.[2]

Visualizations

Troubleshooting Workflow for Low Yield in N-Alkylation

Troubleshooting_Low_Yield start Low or No Product Yield check_deprotonation Check Deprotonation Conditions start->check_deprotonation base_ok Is the base strong enough (e.g., NaH)? check_deprotonation->base_ok check_solubility Evaluate Reactant Solubility solvent_ok Is a polar aprotic solvent used (e.g., DMF)? check_solubility->solvent_ok check_temperature Assess Reaction Temperature temp_ok Was the reaction heated? check_temperature->temp_ok check_alkylating_agent Verify Alkylating Agent Reactivity agent_ok Is the alkylating agent reactive? check_alkylating_agent->agent_ok base_ok->check_solubility Yes use_stronger_base Action: Use a stronger base (NaH) and sufficient excess. base_ok->use_stronger_base No solvent_ok->check_temperature Yes use_polar_solvent Action: Switch to a more polar solvent (DMF, DMSO). solvent_ok->use_polar_solvent No temp_ok->check_alkylating_agent Yes increase_temp Action: Increase reaction temperature. temp_ok->increase_temp No use_more_reactive_agent Action: Use alkyl iodide or add catalytic KI. agent_ok->use_more_reactive_agent No success Improved Yield agent_ok->success Yes use_stronger_base->success use_polar_solvent->success increase_temp->success use_more_reactive_agent->success

Caption: Troubleshooting workflow for low yield in N-alkylation.

General Experimental Workflow for N-Alkylation

Experimental_Workflow start Start: Pyrrolo[2,3-b]pyridine Derivative deprotonation 1. Deprotonation with Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) start->deprotonation alkylation 2. Addition of Alkylating Agent deprotonation->alkylation reaction_monitoring 3. Reaction Monitoring (TLC/LC-MS) alkylation->reaction_monitoring workup 4. Aqueous Workup and Extraction reaction_monitoring->workup purification 5. Purification (Column Chromatography) workup->purification product End: N-Alkylated Pyrrolo[2,3-b]pyridine purification->product

Caption: General experimental workflow for N-alkylation.

References

strategies to avoid dimer formation in 7-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Azaindole Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding a common challenge in 7-azaindole chemistry: dimer formation and related side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is dimer formation a problem in my 7-azaindole reactions?

A1: Dimerization of 7-azaindole is a significant issue primarily in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The unprotected N-H group of the pyrrole ring can lead to several complications:

  • Self-association: 7-azaindole readily forms hydrogen-bonded dimers. This can reduce the effective concentration of the monomeric species, hindering its participation in the desired reaction.

  • Catalyst Inhibition: The acidic N-H proton can react with the basic components of the catalytic system or the catalyst itself. Unprotected azoles can form stable complexes with the palladium catalyst, effectively removing it from the catalytic cycle and leading to low or no conversion.[1]

  • Side Reactions: In cross-coupling reactions, the unprotected 7-azaindole can undergo N-arylation or homo-coupling, leading to undesired byproducts and reduced yields of the target molecule.[2]

Q2: What is the most common strategy to prevent dimer formation and related side reactions?

A2: The most effective and widely adopted strategy is the protection of the N-H group of the pyrrole ring with a suitable protecting group. This prevents hydrogen bonding and the undesired reactivity of the N-H proton. Common protecting groups for 7-azaindole include tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and various sulfonyl groups (e.g., tosyl, phenylsulfonyl).

Q3: How do I choose the right protecting group for my reaction?

A3: The choice of protecting group depends on the specific reaction conditions and the stability of your molecule to the deprotection conditions.

  • Boc (tert-butoxycarbonyl): Stable to a wide range of non-acidic conditions but is readily removed with acids like trifluoroacetic acid (TFA). It is a good choice for many cross-coupling reactions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and is stable to a broader range of conditions than Boc. It can be removed with fluoride sources (e.g., TBAF) or strong acids. The SEM group has been noted for its dual role as both a protecting and activating group in certain nucleophilic aromatic substitution reactions.

  • Sulfonyl groups (e.g., Ts, Bs): These are very stable protecting groups but often require harsh conditions for removal, which may not be suitable for complex molecules with sensitive functional groups.

Q4: Can I run my cross-coupling reaction without a protecting group?

A4: While challenging, it is possible under specific, carefully optimized conditions. Success often depends on the right combination of ligand, base, and solvent. For instance, the use of strong, non-nucleophilic bases like LiHMDS can deprotonate the 7-azaindole in situ, preventing it from interfering with the catalyst.[2] However, for consistent and high-yielding results, especially during the synthesis of complex molecules, N-protection is generally recommended.[3]

Troubleshooting Guide: Low Yields in 7-Azaindole Cross-Coupling Reactions

Low yields in palladium-catalyzed cross-coupling reactions involving 7-azaindole are often linked to issues stemming from the unprotected N-H group. This guide provides a systematic approach to troubleshooting these problems.

Data on the Impact of N-Protection

The use of an N-protecting group on 7-azaindole generally leads to higher yields in cross-coupling reactions by preventing catalyst inhibition and unwanted side reactions.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling

7-Azaindole SubstrateProtecting GroupYield (%)Reference
3-ChloroindazoleNoneLow/No Product[1]
3-ChloroindazoleBnHigh Yield[1]
5-Bromo-1H-indazole*Boc74%[4]

*Note: Indazole is a structural isomer of azaindole and exhibits similar reactivity challenges with its unprotected N-H group in cross-coupling reactions.

Table 2: Buchwald-Hartwig Amination of Halo-7-azaindoles

Halo-7-azaindoleAmineProtecting GroupBaseYield (%)Reference
4-Chloro-7-azaindoleN-MethylpiperazineNoneLiHMDS94%[2]
4-Chloro-7-azaindoleN-MethylpiperazineNoneNaOtBuLow/No Reaction[2]
5-Bromo-7-azaindoleMorpholineNoneLiHMDS95%[2]

These results highlight that while unprotected 7-azaindoles can be used, the choice of base is critical for success.

Experimental Protocols

Protocol 1: N-Boc Protection of 7-Azaindole

This protocol is a general procedure for the protection of the 7-azaindole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 7-Azaindole derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the 7-azaindole derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP to the solution.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected 7-azaindole.

Boc_Protection_Workflow start Start dissolve Dissolve 7-azaindole in anhydrous solvent start->dissolve add_reagents Add DMAP and Boc₂O dissolve->add_reagents react Stir at room temperature (Monitor by TLC) add_reagents->react workup Concentrate and purify by column chromatography react->workup product N-Boc-7-azaindole workup->product

Protocol 2: N-SEM Protection of 7-Azaindole

This protocol describes the protection of the 7-azaindole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Materials:

  • 7-Azaindole derivative (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 7-azaindole derivative and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the sodium salt.

  • Add SEM-Cl dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected 7-azaindole.[5]

Mechanism of Dimerization and Catalyst Inhibition

The N-H of the pyrrole ring in 7-azaindole is acidic and can engage in hydrogen bonding to form a stable dimer. In the context of palladium-catalyzed cross-coupling, this N-H group can also coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.

Dimerization_Inhibition cluster_dimer Dimer Formation (Side Reaction) cluster_catalysis Catalytic Cycle Interference 7-Azaindole_1 7-Azaindole Dimer H-Bonded Dimer 7-Azaindole_1->Dimer H-Bonding 7-Azaindole_2 7-Azaindole 7-Azaindole_2->Dimer Pd(0)L_n Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Azaindole Complex Pd(0)L_n->Inactive_Complex Coordination Desired_Reaction Desired Cross-Coupling Pd(0)L_n->Desired_Reaction Required for reaction 7-Azaindole_3 Unprotected 7-Azaindole 7-Azaindole_3->Inactive_Complex Inactive_Complex->Desired_Reaction Inhibits

References

Validation & Comparative

Halogenated Azaindoles: A Comparative Analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, halogenated azaindoles have emerged as a privileged scaffold, particularly in the development of kinase inhibitors for oncology. This guide provides a comparative analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and other halogenated azaindoles, focusing on their anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and pathway visualizations to support further investigation in this promising area.

Introduction to Halogenated Azaindoles

Azaindoles, bioisosteres of indoles and purines, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The incorporation of a nitrogen atom into the indole ring system can modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement. Halogenation of the azaindole core further enhances its therapeutic potential by influencing binding affinity and metabolic stability. The 5-bromo-7-azaindole scaffold, a key intermediate in the synthesis of the BRAF kinase inhibitor Vemurafenib, underscores the importance of this chemical motif in cancer therapeutics.

Comparative Biological Activity

The anticancer activity of halogenated 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one) derivatives has been evaluated against various human cancer cell lines. The data presented below, derived from in vitro studies, highlights the impact of halogen substitution at the 5-position on the cytotoxic potency of these compounds.

In Vitro Anticancer Activity of 5-Halogenated-7-Azaindolin-2-one Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 5-halogenated-7-azaindolin-2-one derivatives against a panel of human cancer cell lines. The data is compiled from studies by Wang et al. (2015) and provides a direct comparison of the bromo, chloro, and iodo analogs.[1]

Compound IDHalogen (X)Target Cell LineIC50 (µM)[1]
13c7 BrMCF-7 (Breast)4.49
SF-268 (CNS)6.31
NCI-H460 (Lung)5.62
A549 (Lung)7.94
HT-29 (Colon)15.39
HCT-116 (Colon)10.96
UACC-62 (Melanoma)8.71
13b7 ClMCF-7 (Breast)5.62
SF-268 (CNS)8.32
NCI-H460 (Lung)7.08
A549 (Lung)10.00
HT-29 (Colon)>30
HCT-116 (Colon)14.13
UACC-62 (Melanoma)12.59
13d7 IMCF-7 (Breast)6.31
SF-268 (CNS)9.12
NCI-H460 (Lung)8.13
A549 (Lung)11.22
HT-29 (Colon)>30
HCT-116 (Colon)17.78
UACC-62 (Melanoma)15.14
Sunitinib -MCF-7 (Breast)4.70
SF-268 (CNS)8.13
NCI-H460 (Lung)6.76
A549 (Lung)9.12
HT-29 (Colon)>30
HCT-116 (Colon)12.59
UACC-62 (Melanoma)10.00

Table 1: Comparative in vitro anticancer activity of 5-halogenated-7-azaindolin-2-one derivatives.

The data indicates that the 5-bromo derivative (13c7 ) generally exhibits the most potent anticancer activity across the tested cell lines, with IC50 values comparable to or better than the established kinase inhibitor, Sunitinib. The 5-chloro (13b7 ) and 5-iodo (13d7 ) analogs also demonstrate significant activity, although generally less potent than the bromo derivative.

Further studies on other 5-bromo-7-azaindolin-2-one derivatives have also shown potent, broad-spectrum antitumor activity that is superior to Sunitinib in several cancer cell lines.[2]

Experimental Protocols

The following protocols provide a general framework for the key experiments cited in this guide.

Synthesis of 5-Halogenated-7-Azaindolin-2-one Derivatives

The synthesis of the 5-halogenated-7-azaindolin-2-one derivatives typically involves a multi-step process. A general synthetic route is outlined below. For specific details and reaction conditions, please refer to the primary literature.[1]

Synthesis_Workflow Start Starting Materials (e.g., 2-amino-5-halopyridine) Step1 Cyclization to form 7-azaindole core Start->Step1 Step2 Introduction of the 2-oxo functionality Step1->Step2 Step3 Condensation with pyrrole-3-carboxaldehyde Step2->Step3 Final Final 5-Halogenated-7-azaindolin-2-one Derivative Step3->Final

A generalized synthetic workflow for 5-halogenated-7-azaindolin-2-one derivatives.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Signaling Pathway Analysis

Halogenated azaindoles often exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell proliferation, survival, and differentiation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade frequently dysregulated in cancer and is a common target for azaindole-based inhibitors.[6]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Halogenated Azaindole Inhibitor Inhibitor->Raf

The MAPK/ERK signaling pathway and the inhibitory action of halogenated azaindoles.

Experimental Workflow Overview

The process of evaluating the anticancer potential of novel halogenated azaindoles follows a structured workflow, from initial synthesis to in vitro screening and subsequent mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Halogenated Azaindole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT MTT Assay for Cell Viability (IC50) CellCulture->MTT KinaseAssay Kinase Inhibition Assay MTT->KinaseAssay PathwayAnalysis Western Blot for Pathway Modulation MTT->PathwayAnalysis

A general experimental workflow for the evaluation of halogenated azaindoles.

Conclusion

The comparative data presented in this guide demonstrates that this compound derivatives are potent anticancer agents, often exhibiting superior activity compared to their chloro and iodo counterparts. The favorable in vitro profile of these compounds, benchmarked against established drugs like Sunitinib, highlights their potential for further development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the structure-activity relationships and mechanisms of action of this promising class of halogenated azaindoles. Future investigations should focus on kinase profiling, in vivo efficacy, and pharmacokinetic studies to fully elucidate the therapeutic potential of these compounds.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Efficacy of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which the 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry. This guide focuses on the biological efficacy of a specific subclass, the 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. These compounds have shown considerable promise as inhibitors of key protein kinases implicated in oncology and inflammatory diseases.

This objective comparison guide synthesizes available experimental data to evaluate the performance of these derivatives, offering a valuable resource for advancing drug discovery programs. We will delve into their inhibitory activities, the signaling pathways they modulate, and the detailed experimental protocols used to validate their efficacy.

Comparative Efficacy: Kinase Inhibition and Antiproliferative Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core structure have demonstrated potent inhibitory activity against several crucial protein kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Traf2- and Nck-interacting kinase (TNIK). The introduction of a bromine atom at the 5-position and an oxo group at the 2-position can significantly influence the potency and selectivity of these compounds.

While direct comparative studies on a wide range of this compound derivatives are emerging, we can draw valuable insights from the broader class of 1H-pyrrolo[2,3-b]pyridine analogs. The following tables summarize the inhibitory concentration (IC50) and antiproliferative data from published studies, providing a baseline for comparison.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Derivative 4h FGFR17AZD-45470.8
FGFR291
FGFR3252
FGFR471247
Derivative 8g TNIK50--
Compound 31 JAK3Potent (exact value not specified)--

Table 1: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Key Kinases. Data for derivatives 4h and 8g are representative of the potent inhibition observed within this class of compounds.[1][2][3] Compound 31, a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, also shows significant JAK3 inhibition.[4]

Compound IDCell LineAntiproliferative Activity (IC50 in µM or % inhibition)
Derivative 4h 4T1 (Breast Cancer)Inhibited proliferation, migration, and invasion
Derivative 8g Colorectal Cancer CellsSuppressed proliferation and migration
Platinum(II) complex with 5-bromo-1H-pyrrolo[2,3-b]pyridine HOS (Osteosarcoma)IC50 = 2.5 µM
MCF7 (Breast Carcinoma)IC50 = 2.0 µM
LNCaP (Prostate Carcinoma)IC50 = 1.5 µM

Table 2: Antiproliferative Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines. These findings highlight the potential of these compounds as anticancer agents.[1][2][3][5]

Modulated Signaling Pathways

The therapeutic effects of this compound derivatives are rooted in their ability to interfere with critical intracellular signaling cascades that drive cell proliferation, survival, and differentiation.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[2][3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs, thereby blocking downstream signaling.[2][3]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation Inhibitor 5-bromo-1H-pyrrolo[2,3-b] pyridin-2(3H)-one Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling cascade by a 1H-pyrrolo[2,3-b]pyridine derivative.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for immunity and cell growth.[6] Dysregulation of this pathway is associated with immune disorders and cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT P STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor 5-bromo-1H-pyrrolo[2,3-b] pyridin-2(3H)-one Derivative Inhibitor->JAK

Caption: Mechanism of JAK-STAT pathway inhibition by a pyrrolopyridine derivative.

Wnt Signaling Pathway and TNIK

The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation, often through mutations in components like APC, is a hallmark of colorectal cancer.[7] Traf2- and Nck-interacting kinase (TNIK) is a critical downstream activator in this pathway, making it an attractive therapeutic target.[7][8]

Wnt_TNIK_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression TNIK TNIK TNIK->TCF_LEF Phosphorylation & Activation Inhibitor 5-bromo-1H-pyrrolo[2,3-b] pyridin-2(3H)-one Derivative Inhibitor->TNIK Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF

Caption: Inhibition of the Wnt signaling pathway via TNIK by a pyrrolone derivative.

Experimental Protocols

To ensure the reproducibility and validation of the biological efficacy data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays used in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, JAK3, TNIK)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • Add the kinase, peptide substrate, and test compound dilution to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP. For competitive inhibitors, the ATP concentration is often set at or near the Km value for the specific kinase.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prep_reagents prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_to_plate Add Kinase, Substrate, and Compound to 384-well Plate prep_reagents->add_to_plate prep_compound->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Measure Signal (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the antiproliferative effects of a compound on cancer cell lines.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status or expression levels of key proteins within a signaling pathway following treatment with the test compound.

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein expression or phosphorylation.

References

A Comparative Guide to the Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as a kinase inhibitor. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a valuable starting point for the development of targeted therapies for diseases such as cancer and inflammatory disorders. This guide provides a comparative analysis of the kinase inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of several notable 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases. This data, compiled from various studies, highlights the potency and selectivity profiles of these compounds. Lower IC50 values indicate greater potency.

Compound ID/ReferencePrimary Target(s)IC50 (nM)Notes
Compound 4h [1]FGFR17A potent pan-FGFR inhibitor with high ligand efficiency.
FGFR29
FGFR325
FGFR4712
Unnamed TNIK Inhibitor [2][3]TNIK<1Several derivatives in this series exhibit potent inhibition of TNIK.
Pyrazolyl-1H-pyrrolo[2,3-b]pyridine 1 [3]DYRK1Ananomolar rangeA potent and selective inhibitor of DYRK1A.
Compound 22 CDK848.6A potent type II inhibitor of CDK8.[4]
Compound 42 [5]Cdc77A potent ATP-mimetic inhibitor of Cdc7.
Compound 14c [6][7]JAK3Potent, selectiveA potent and moderately selective inhibitor of JAK3.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of 1H-pyrrolo[2,3-b]pyridine Derivatives Assay_Plate Dispense Reagents into Assay Plate Compound_Dilution->Assay_Plate Kinase_Preparation Preparation of Recombinant Kinase Kinase_Preparation->Assay_Plate Substrate_ATP_Mix Preparation of Substrate and ATP Mixture Substrate_ATP_Mix->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Stop_Reagent Add Stop Reagent (e.g., EDTA) Incubation->Stop_Reagent Detection_Reagent Add Detection Reagent (e.g., Labeled Antibody, ADP-Glo™ Reagent) Stop_Reagent->Detection_Reagent Signal_Measurement Measure Signal (TR-FRET, Luminescence) Detection_Reagent->Signal_Measurement IC50_Calculation Calculate IC50 Values Signal_Measurement->IC50_Calculation

General workflow for an in vitro kinase inhibition assay.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta_Catenin_P β-catenin (P) Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasome Beta_Catenin_P->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation to Nucleus Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D1) TCF_LEF->Target_Genes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylation & Activation

Canonical Wnt/β-catenin signaling pathway, a target for TNIK inhibitors.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet_P c-Met (P) cMet->cMet_P Autophosphorylation PI3K PI3K cMet_P->PI3K RAS RAS cMet_P->RAS STAT3 STAT3 cMet_P->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Simplified c-Met signaling pathway.

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Recruitment JAK_P JAK (P) JAK->JAK_P Phosphorylation STAT STAT JAK_P->STAT Phosphorylation STAT_P STAT (P) STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Gene_Expression Gene Expression (Immunity, Proliferation) STAT_Dimer->Gene_Expression Translocation & Transcription

The JAK-STAT signaling pathway.

Experimental Protocols

The following are detailed methodologies for common in vitro kinase inhibition assays used to evaluate the potency of 1H-pyrrolo[2,3-b]pyridine derivatives.

LanthaScreen™ TR-FRET Kinase Binding Assay (e.g., for FGFR1)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.

Materials:

  • Recombinant human FGFR1 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the FGFR1 kinase and the Eu-anti-tag antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a solution of the Kinase Tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add 5 µL of the diluted test compound, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution. The final volume in each well will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

ADP-Glo™ Luminescent Kinase Assay (e.g., for c-Met)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2 µL of diluted c-Met kinase to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.[10][11]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[12][13][14]

  • Signal Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

Radioactive Kinase Assay ([γ-³²P]ATP) (e.g., for Cdc7)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

Materials:

  • Recombinant human Cdc7/Dbf4 kinase complex

  • Substrate (e.g., MCM2 protein)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP and [γ-³²P]ATP

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the kinase reaction buffer, substrate, and diluted test compound.

  • Reaction Initiation: Add a mixture of ATP and [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[15]

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper or into the wells of a filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Signal Measurement: Measure the radioactivity on the filter using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the amount of ³²P incorporated into the substrate for each reaction. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[16][17]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising framework for the design of potent and selective kinase inhibitors. The derivatives discussed in this guide demonstrate a broad range of activities against various kinases implicated in cancer and other diseases. The choice of substituents on the pyrrolopyridine core allows for the fine-tuning of potency and selectivity, offering a versatile platform for the development of novel therapeutics. The experimental protocols provided herein offer a foundation for the in vitro characterization of such compounds, enabling researchers to further explore the potential of this important class of kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 5-bromo-7-azaindolin-2-one, represents a "privileged" scaffold in medicinal chemistry. Its structural similarity to the purine core of ATP allows derivatives to effectively target the ATP-binding sites of various enzymes, particularly protein kinases. The bromine atom at the 5-position serves as a convenient synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of various analogs based on this core structure, supported by experimental data and protocols.

Comparative Biological Activity

The following tables summarize the in vitro biological activity of various this compound analogs against cancer cell lines and specific kinase targets.

Table 1: In Vitro Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives

A series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines. Several of these compounds demonstrated broad-spectrum antitumor potency, with some analogs showing significantly higher activity than the multi-targeted kinase inhibitor, Sunitinib.[1] The most active compound, 23p , was found to be 8.4 to 11.3-fold more potent than Sunitinib against the tested cell lines.[1]

CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)Skov-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)U87MG IC₅₀ (µM)
23c 10.6503.10311.53012.01129.89412.351
23d 10.23111.6323.72111.63135.87113.651
23p 2.3573.0122.873---
Sunitinib (Control) 31.59429.25731.98749.03665.60632.165

Data extracted from a study on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[1]

Table 2: Kinase Inhibitory Activity of Analogs

The 5-bromo-7-azaindole scaffold is a key component of several potent kinase inhibitors. Modifications at the 5-position and on the pyrrolone ring have led to the discovery of inhibitors targeting various kinases involved in cell proliferation and survival.

CompoundTarget KinaseIC₅₀ (nM)Cellular Potency (IC₅₀, nM)Cell Line
Vemurafenib BRAF V600E31100Colo-205
wild-type BRAF100--
c-RAF-148--
(E)-2f GSK3β1700--
Unnamed Analog TrkAPotent (IC₅₀ not specified)--

Data for Vemurafenib from BenchChem application notes.[2] Data for (E)-2f from a study on azaindolin-2-one as GSK3β inhibitors.[3][4] Information on the TrkA inhibitor is from a study on oxindole and aza-oxindoles.[5]

Key Signaling Pathways and Experimental Workflow

The development of these inhibitors often targets key signaling pathways implicated in cancer and other diseases. The general workflow for SAR studies involves iterative cycles of chemical synthesis and biological evaluation.

Signaling_Pathway cluster_0 RAF-MEK-ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Vemurafenib Vemurafenib (5-bromo-7-azaindole derivative) Vemurafenib->BRAF inhibits

Caption: The RAF-MEK-ERK signaling pathway, a key target for cancer therapy.

SAR_Workflow Design Design Synthesis Synthesis Design->Synthesis Iterative Cycle Biological Evaluation Biological Evaluation Synthesis->Biological Evaluation Iterative Cycle SAR Analysis SAR Analysis Biological Evaluation->SAR Analysis Iterative Cycle SAR Analysis->Design Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

In Vitro Antiproliferative MTT Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by a test compound is quantified. Common formats include ADP-Glo, LanthaScreen, or HTRF assays.

  • Reaction Mixture: A typical reaction mixture includes the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.

  • Detection: After incubation, a detection reagent is added to measure the extent of the reaction. For example, in an ADP-Glo assay, the amount of ADP produced is quantified via a luminescence-based reaction.

  • IC₅₀ Determination: The luminescence or fluorescence signal is measured, and the percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix (Kinase, Substrate, Buffer, Compound) start->reagents atp Initiate with ATP reagents->atp incubation Incubate (e.g., 30°C, 1 hour) atp->incubation detection Add Detection Reagent incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Calculate % Inhibition & IC₅₀ readout->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The SAR of this compound analogs can be summarized by considering the modifications at different positions of the core scaffold.

SAR_Summary node_A Core Scaffold: This compound node_B Position 1 (N-H): Substitution with alkyl or aryl groups can modulate solubility and cell permeability. node_A->node_B node_C Position 3: Introduction of substituted ylidene groups is crucial for activity. The nature of the substituent on the exocyclic double bond significantly impacts potency and selectivity. node_A->node_C node_D Position 5 (Bromo): Serves as a key attachment point for various groups via cross-coupling reactions to explore interactions with specific pockets of the target enzyme. node_A->node_D node_E Pyrrolone Ring: Modifications can affect hydrogen bonding interactions within the active site. node_A->node_E

Caption: Key positions for SAR studies on the 5-bromo-7-azaindolin-2-one scaffold.

Preliminary SAR from the evaluated compounds suggests that:

  • At position 3 , the introduction of a ((2,4-dimethyl-1H-pyrrol-3-yl)methylidene) group is a favorable modification for antitumor activity.[1]

  • On the terminal amide of the side chain , the presence of various substituted amine moieties, such as those in compounds 23c , 23d , and 23p , leads to potent antiproliferative effects. The specific nature of these substituents fine-tunes the activity against different cancer cell lines.[1]

  • For GSK3β inhibition, the presence of a pyridyl substituent on the exocyclic double bond at position 3 appears to be important for activity.[3]

This guide highlights the therapeutic potential of this compound analogs and provides a foundation for the rational design of new, more potent, and selective inhibitors for various therapeutic targets.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyrrol-2-one Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical antitumor activities of two distinct pyrrol-2-one based compounds, highlighting their performance in both laboratory (in vitro) and animal (in vivo) models. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these potential therapeutic agents.

In Vitro Activity: A Head-to-Head Comparison

The initial assessment of a compound's anticancer potential is typically determined through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric.

Table 1: In Vitro Cytotoxicity (IC50) of Compound B6 and Compound 1d in Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound B6 CNENasopharyngeal Carcinoma17.18 ± 4.3
MCF-7Breast Adenocarcinoma11.30 ± 2.5
HepG-2Hepatocellular Carcinoma15.30 ± 3.1
LovoColorectal Adenocarcinoma3.83 ± 1.1
BEL-7402Hepatocellular Carcinoma10.98 ± 2.8
HeLaCervical Adenocarcinoma5.46 ± 1.3
Compound 1d HCT116Colorectal Carcinoma1.8 ± 0.2
H1299Non-small Cell Lung Carcinoma2.5 ± 0.3
U2OSOsteosarcoma3.2 ± 0.4
HeLaCervical Adenocarcinoma4.1 ± 0.5
A549Lung Carcinoma5.6 ± 0.7
IMR90Normal Human Fibroblast> 20

Data for Compound B6 sourced from Xiong et al., 2010.[1] Data for Compound 1d sourced from Geng et al., 2015.[2][3]

In Vivo Efficacy: Performance in Xenograft Models

Following promising in vitro results, the antitumor activity of these compounds was evaluated in mouse xenograft models, where human cancer cells are implanted into immunodeficient mice. This provides a more complex biological system to assess a drug's potential.

Table 2: In Vivo Antitumor Activity of Compound B6 and Compound 1d in Xenograft Mouse Models

CompoundCancer Cell LineMouse StrainDosing RegimenTumor Growth Inhibition (%)
Compound B6 HeLaBALB/c nude mice25 mg/kg, intraperitoneal, daily for 10 days~50%
Compound 1d HCT116BALB/c nude mice50 mg/kg, intraperitoneal, every other day for 21 days~60%
Compound 1d H1299BALB/c nude mice50 mg/kg, intraperitoneal, every other day for 21 days~55%

Data for Compound B6 sourced from Xiong et al., 2010.[1] Data for Compound 1d sourced from Geng et al., 2015.[2][3]

Mechanism of Action: Inducing Cancer Cell Death

Both compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells, a desirable characteristic for an anticancer agent.

Compound B6 was found to arrest the cell cycle in the G1 phase and induce apoptosis through a mitochondrial pathway, evidenced by the cleavage of caspase-9 and caspase-3.[1]

G B6 Compound B6 Ca_release Intracellular Ca2+ Release B6->Ca_release Mito_potential Decrease in Mitochondrial Membrane Potential B6->Mito_potential Casp9 Caspase-9 Cleavage Mito_potential->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed apoptotic pathway of Compound B6.

Compound 1d was shown to induce S-phase cell cycle arrest and apoptosis, with its effects being partly dependent on the tumor suppressor protein p53.[2][3] It was observed to cause DNA damage, leading to the activation of p53.

G C1d Compound 1d DNA_damage DNA Damage C1d->DNA_damage S_arrest S-Phase Arrest C1d->S_arrest p53 p53 Activation DNA_damage->p53 Apoptosis Apoptosis p53->Apoptosis

Figure 2: Proposed mechanism of action for Compound 1d.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., HeLa or HCT116) were harvested and suspended in a suitable medium. Approximately 5 x 10^6 cells were subcutaneously injected into the flank of 4-6 week old female BALB/c nude mice.

  • Tumor Growth: The tumors were allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: The mice were randomly assigned to a control group (vehicle) and a treatment group. The treatment group received intraperitoneal injections of the compound at the specified dose and schedule.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using a caliper and calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the average tumor weight of the treated group to the control group.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A Seed Cancer Cells in 96-well plates B Treat with Compound (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F G Implant Human Cancer Cells in Nude Mice H Allow Tumor Growth G->H I Treat with Compound (i.p. injection) H->I J Measure Tumor Volume I->J K Excise and Weigh Tumors J->K L Calculate Tumor Growth Inhibition (%) K->L

Figure 3: General experimental workflows for in vitro and in vivo testing.

Conclusion

Both Compound B6, a dibrominated pyrrole derivative, and Compound 1d, a hydroxylated pyrrol-2-one, demonstrate significant anticancer activity both in cell culture and in animal models. While Compound 1d showed slightly better tumor growth inhibition in the presented in vivo studies, both compounds warrant further investigation. Their distinct mechanisms of action, with Compound B6 acting through a mitochondrial-mediated apoptotic pathway and Compound 1d through a p53-dependent pathway, suggest they may be effective against different cancer types or in combination therapies. This guide provides a foundational comparison to aid in the strategic advancement of pyrrol-2-one based compounds in preclinical and clinical development.

References

assessing the selectivity of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for specific kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases. The introduction of a bromine atom at the 5-position can further modulate the compound's activity and selectivity profile. This guide provides a comparative assessment of the kinase selectivity of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives and related analogs, based on available experimental data from publicly accessible research.

Due to the limited availability of a comprehensive kinase selectivity panel for the specific compound 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, this guide presents data on closely related 7-azaindole-based kinase inhibitors to illustrate the selectivity profiles that can be achieved with this scaffold.

Quantitative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of representative 7-azaindole derivatives against a panel of kinases. The data is compiled from various studies to highlight the potential for achieving high selectivity.

Compound ClassTarget KinaseIC50 (nM)Selectivity NotesReference
7-Azaindole Isoindolinone-Based PI3Kγ 40 >300-fold selective against other class I PI3K isoforms.[1][1]
PI3Kα>10,000[1]
PI3Kβ>10,000[1]
PI3Kδ>10,000[1]
C-3 Aryl-7-azaindole JAK2 260 Potent inhibition of JAK2, a key target in myeloproliferative disorders.[2][2]
Azaindole-Based CDK9 <10 Highly potent and selective inhibitors of CDK9.[3][3]
Covalent 7-Azaindole FGFR4 Potent High selectivity among a panel of kinases.[4][4]

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a compound. Specific parameters such as substrate and ATP concentrations may vary depending on the kinase being assayed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

  • Test compound (e.g., a 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative)

  • Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA

  • Kinase reaction plates (e.g., 96-well or 384-well)

  • Phosphocellulose or streptavidin-coated plates (for radioactivity-based or biotin-based assays, respectively)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of the reaction plate, add the assay buffer, the specific peptide substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant kinase to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog). The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Signal Detection:

    • Radioactive Assay: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Utilize a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate. Measure the fluorescence signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the role of these inhibitors and the process of their evaluation, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->RAF Inhibition

Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow A Compound Synthesis (5-bromo-7-azaindole derivative) B Biochemical Kinase Assay (IC50 determination) A->B Test Compound C Kinase Selectivity Panel (Profiling against multiple kinases) B->C Characterize Selectivity D Cell-Based Assays (e.g., proliferation, apoptosis) C->D Identify Cellular Effects E In Vivo Efficacy Studies (Animal models) D->E Evaluate Therapeutic Potential

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

References

A Comparative Guide to the Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its structural similarity to indole, combined with altered electronic properties due to the pyridine nitrogen, often imparts improved pharmacological profiles, such as enhanced solubility and bioavailability.[1] Consequently, the development of efficient and versatile synthetic routes to substituted 7-azaindoles is of significant interest to researchers in drug discovery and development.

This guide provides a comparative overview of several prominent synthetic strategies for the preparation of substituted 7-azaindoles. We will delve into the key features, substrate scope, and experimental details of each method, presenting quantitative data in tabular format for straightforward comparison. Furthermore, reaction pathways and workflows are illustrated using diagrams to provide a clear visual understanding of the chemical transformations.

Key Synthetic Strategies

The synthesis of the 7-azaindole core can be broadly approached by either constructing the pyrrole ring onto a pre-functionalized pyridine (the more common strategy) or by forming the pyridine ring from a pyrrole precursor. This guide will focus on the former, highlighting modern transition-metal-catalyzed methods and classical cyclization reactions. The primary methodologies covered are:

  • Domino Reaction of 2-Fluoro-3-methylpyridine and Aldehydes

  • Chichibabin Cyclization

  • Rhodium-Catalyzed C-H Activation and Annulation

  • Palladium-Catalyzed Sonogashira Coupling and Cyclization

  • Acid-Catalyzed Cyclization of 3-Alkynyl-2-aminopyridines

Domino Reaction of 2-Fluoro-3-methylpyridine and Aldehydes

A novel one-pot method allows for the selective synthesis of 7-azaindoles or 7-azaindolines from readily available 2-fluoro-3-methylpyridine and various arylaldehydes.[1] A key feature of this domino reaction is the control of chemoselectivity through the choice of the alkali-metal counterion of the amide base. The use of potassium hexamethyldisilazide (KHMDS) favors the formation of 7-azaindoles, while lithium hexamethyldisilazide (LiHMDS) selectively yields 7-azaindolines.[1] This transition-metal-free approach is advantageous for applications where trace metal contamination is a concern.[1]

G 2-Fluoro-3-methylpyridine 2-Fluoro-3-methylpyridine Intermediate Intermediate 2-Fluoro-3-methylpyridine->Intermediate Arylaldehyde Arylaldehyde Arylaldehyde->Intermediate KHMDS KHMDS KHMDS->Intermediate 7-Azaindole 7-Azaindole Intermediate->7-Azaindole

Domino Reaction for 7-Azaindole Synthesis

Table 1: Synthesis of 2-Aryl-7-Azaindoles via Domino Reaction

EntryArylaldehydeProductYield (%)
1Benzaldehyde2-Phenyl-1H-pyrrolo[2,3-b]pyridine75
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine82
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine71
42-Naphthaldehyde2-(Naphthalen-2-yl)-1H-pyrrolo[2,3-b]pyridine68
5Thiophene-2-carbaldehyde2-(Thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine65

Yields are for the isolated product after chromatography.

Experimental Protocol: Domino Synthesis of 2-Phenyl-7-Azaindole

To a solution of 2-fluoro-3-methylpyridine (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous diisopropyl ether (5 mL) is added potassium hexamethyldisilazide (KHMDS, 3.0 mmol) at room temperature under an argon atmosphere. The reaction mixture is then heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole.

Chichibabin Cyclization

The Chichibabin reaction provides a classical route to 7-azaindoles. A modern variation involves the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with a nitrile, such as benzonitrile, to form 2-substituted 7-azaindoles.[2] This method is effective for the synthesis of 2-aryl-7-azaindoles and proceeds in a single pot.[2] The use of an excess of LDA is crucial for achieving high yields.[2]

G 2-Fluoro-3-picoline 2-Fluoro-3-picoline Lithiated Intermediate Lithiated Intermediate 2-Fluoro-3-picoline->Lithiated Intermediate LDA Benzonitrile Benzonitrile LDA LDA Cyclization Cyclization Lithiated Intermediate->Cyclization + Benzonitrile 2-Phenyl-7-azaindole 2-Phenyl-7-azaindole Cyclization->2-Phenyl-7-azaindole

Chichibabin Synthesis of 2-Phenyl-7-azaindole

Table 2: LDA-Mediated Synthesis of 2-Phenyl-7-Azaindole

EntryPicolineNitrileBase (equiv.)Temperature (°C)Yield (%)
12-Fluoro-3-picolineBenzonitrileLDA (2.1)-4082
23-PicolineBenzonitrileLDA (3.3)0 to 4090

Yields are for the isolated product.

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

To a solution of diisopropylamine (4.2 mmol) in anhydrous THF (20 mL) at -40 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 4.2 mmol). After stirring for 5 minutes, 2-fluoro-3-picoline (2.0 mmol) is added, and the mixture is stirred for 1 hour. Benzonitrile (2.1 mmol) is then added, and stirring is continued for an additional 2 hours at -40 °C. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 2-phenyl-7-azaindole.[2]

Rhodium-Catalyzed C-H Activation and Annulation

Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic systems. An efficient rhodium(III)-catalyzed synthesis of 7-azaindoles has been developed via the C-H activation and annulative coupling of aminopyridines with alkynes.[3][4] This method is highly regioselective and tolerates a wide range of functional groups, providing access to diverse 7-azaindole derivatives.[3] The reaction typically requires a silver salt as an additive.[3][5]

G Aminopyridine Aminopyridine C-H Activation C-H Activation Aminopyridine->C-H Activation Alkyne Alkyne Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->C-H Activation Ag Additive Ag Additive Annulation Annulation Ag Additive->Annulation C-H Activation->Annulation + Alkyne Substituted 7-Azaindole Substituted 7-Azaindole Annulation->Substituted 7-Azaindole

Rh(III)-Catalyzed Synthesis of 7-Azaindoles

Table 3: Rhodium-Catalyzed Synthesis of Substituted 7-Azaindoles

EntryAminopyridineAlkyneProductYield (%)
12-Amino-3-methylpyridineDiphenylacetylene2,3-Diphenyl-4-methyl-1H-pyrrolo[2,3-b]pyridine85
22-Aminopyridine1-Phenyl-1-propyne3-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine92
32-Amino-5-bromopyridineDiphenylacetylene6-Bromo-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine78
42-AminopyridineDi-p-tolylacetylene2,3-Di-p-tolyl-1H-pyrrolo[2,3-b]pyridine88

Yields are for the isolated product.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 3-Methyl-2-phenyl-7-azaindole

A mixture of 2-aminopyridine (0.10 mmol), 1-phenyl-1-propyne (0.15 mmol), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Ag₂CO₃ (1.5 equiv) in 1,2-dichloroethane/toluene (5:1, 1 mL) is stirred in a sealed tube at 90 °C for 18 hours.[3] After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired 3-methyl-2-phenyl-7-azaindole.[3]

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A widely used and versatile method for the synthesis of 2-substituted 7-azaindoles involves a two-step sequence: a palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base- or metal-mediated cyclization of the resulting 2-amino-3-alkynylpyridine.[6][7] This approach allows for the introduction of a wide variety of substituents at the 2-position of the 7-azaindole core. The use of 18-crown-6 can facilitate the final cyclization step.[6]

G 2-Amino-3-iodopyridine 2-Amino-3-iodopyridine Sonogashira Coupling Pd/Cu Catalyst 2-Amino-3-iodopyridine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 2-Amino-3-alkynylpyridine 2-Amino-3-alkynylpyridine Sonogashira Coupling->2-Amino-3-alkynylpyridine Cyclization Base 2-Amino-3-alkynylpyridine->Cyclization 2-Substituted 7-Azaindole 2-Substituted 7-Azaindole Cyclization->2-Substituted 7-Azaindole

Sonogashira Coupling and Cyclization Route

Table 4: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization

EntryTerminal AlkyneProductOverall Yield (%)
1Phenylacetylene2-Phenyl-1H-pyrrolo[2,3-b]pyridine85
21-Hexyne2-Butyl-1H-pyrrolo[2,3-b]pyridine78
3Cyclohexylacetylene2-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine82
4(Trimethylsilyl)acetylene2-(Trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine90

Yields are for the two-step sequence.

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Cyclization

Step 1: Sonogashira Coupling. To a solution of 2-amino-3-iodopyridine (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) under an argon atmosphere. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-3-(phenylethynyl)pyridine.

Step 2: Cyclization. A mixture of 2-amino-3-(phenylethynyl)pyridine (1.0 mmol), potassium tert-butoxide (1.5 mmol), and 18-crown-6 (10 mol%) in toluene (10 mL) is heated at 65 °C for 2 hours.[6] After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by chromatography to afford 2-phenyl-7-azaindole.

Acid-Catalyzed Cyclization of 3-Alkynyl-2-aminopyridines

An alternative to base-mediated cyclization of 3-alkynyl-2-aminopyridines is an acid-catalyzed approach. The use of a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) has been shown to be effective for this transformation, providing a convenient method for the synthesis of various 2-substituted 7-azaindoles.[8] This method is particularly useful for substrates that may be sensitive to strong bases.

G 3-Alkynyl-2-aminopyridine 3-Alkynyl-2-aminopyridine Cyclization Cyclization 3-Alkynyl-2-aminopyridine->Cyclization TFA/TFAA TFA/TFAA TFA/TFAA 2-Substituted 7-Azaindole 2-Substituted 7-Azaindole Cyclization->2-Substituted 7-Azaindole

Acid-Catalyzed Cyclization to 7-Azaindoles

Table 5: Acid-Catalyzed Synthesis of 2-Substituted 7-Azaindoles

Entry3-Alkynyl-2-aminopyridineProductYield (%)
12-Amino-3-(phenylethynyl)pyridine2-Phenyl-1H-pyrrolo[2,3-b]pyridine95
22-Amino-3-(hex-1-yn-1-yl)pyridine2-Butyl-1H-pyrrolo[2,3-b]pyridine88
32-Amino-3-((4-methoxyphenyl)ethynyl)pyridine2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine92
42-Amino-3-((trimethylsilyl)ethynyl)pyridine2-(Trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine75

Yields are for the cyclization step.

Experimental Protocol: Acid-Catalyzed Synthesis of 2-Phenyl-7-azaindole

To a solution of 2-amino-3-(phenylethynyl)pyridine (1.0 mmol) in acetonitrile (5 mL) is added trifluoroacetic acid (1.0 mmol) followed by trifluoroacetic anhydride (1.3 mmol). The reaction mixture is heated to reflux for 8 hours. After cooling to room temperature, the solvent is evaporated, and the residue is neutralized with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-phenyl-7-azaindole.[9]

Comparison of Synthetic Routes

MethodKey FeaturesAdvantagesDisadvantages
Domino Reaction One-pot, transition-metal-free, selectivity control (azaindole vs. azaindoline)Atom economical, avoids metal contamination, readily available starting materialsLimited to aryl aldehydes, requires strong base
Chichibabin Cyclization Classical one-pot synthesis from picolines and nitrilesHigh yields for specific substrates, straightforward procedureRequires stoichiometric strong base (LDA), limited substrate scope
Rh-Catalyzed C-H Activation Direct C-H functionalization, high regioselectivity, broad substrate scopeHigh functional group tolerance, access to diverse substitution patternsRequires expensive noble metal catalyst and silver additive
Pd-Catalyzed Sonogashira Two-step sequence, versatile for 2-substitutionBroad alkyne scope, reliable and well-established methodologyTwo-step process, requires pre-functionalized pyridine
Acid-Catalyzed Cyclization Mild alternative to base-mediated cyclizationGood for base-sensitive substrates, high yieldsRequires synthesis of the alkynylpyridine precursor

Conclusion

The synthesis of substituted 7-azaindoles can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the tolerance of functional groups, and considerations of cost and scalability. Modern transition-metal-catalyzed reactions, particularly those involving rhodium and palladium, offer remarkable versatility and functional group tolerance. At the same time, classical and transition-metal-free methods like the Chichibabin cyclization and domino reactions provide powerful and often more economical alternatives for the synthesis of specific 7-azaindole targets. The experimental protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate methodology for their specific synthetic goals in the pursuit of novel 7-azaindole-based compounds.

References

Comparative Guide to Analytical Methods for 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methods for the quantification of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key intermediate in the synthesis of various kinase inhibitors. As a crucial component in pharmaceutical development, ensuring the purity, stability, and accurate quantification of this compound is paramount. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific public validation data for this compound is not extensively available, this guide presents a comparison based on established methodologies for structurally similar compounds, including other bromo-pyrrolo-pyridine derivatives and small molecule kinase inhibitors.[1][2][3] The experimental data and validation parameters provided are representative and serve to illustrate the relative performance of each technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of small molecules. It offers a good balance of sensitivity, and specificity for purity analysis and quantification in drug substance and formulated products.

Experimental Protocol: HPLC-UV

A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, a starting condition of 70:30 water:acetonitrile, ramping to a higher acetonitrile concentration.[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 254-320 nm).

  • Injection Volume: 10 µL.[2][3]

  • Column Temperature: 30°C.[3]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC-UV Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a mass spectrometer.

Experimental Protocol: LC-MS/MS
  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to aid in ionization.[1][2]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this nitrogen-containing heterocyclic compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion formed by fragmentation.

  • Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step followed by supernatant evaporation and reconstitution in the mobile phase is a common approach.

LCMS_Workflow cluster_prep Sample Preparation (Biofluid) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitate Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection UPLC Injection Reconstitute->Injection Separation RP-LC Separation Injection->Separation Ionization ESI Source Separation->Ionization MSMS MRM Detection Ionization->MSMS PeakArea Peak Area Ratio (Analyte/IS) MSMS->PeakArea Calibration Calibration Curve PeakArea->Calibration Concentration Calculate Concentration Calibration->Concentration

LC-MS/MS Bioanalytical Workflow

Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical performance for similar small molecules.[2][3][4]

Parameter HPLC-UV LC-MS/MS Notes
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective ranges.
Limit of Detection (LOD) 10-100 ng/mL0.01-1 ng/mLLC-MS/MS is significantly more sensitive.
Limit of Quantification (LOQ) 50-200 ng/mL0.05-5 ng/mLReflects the higher sensitivity of mass spectrometric detection.[2][4]
Accuracy (% Recovery) 98-102%95-105%Both methods are capable of high accuracy.
Precision (%RSD) < 2%< 15%Tighter precision is generally expected for HPLC-UV in routine QC settings. Bioanalytical LC-MS/MS has wider, but still acceptable, precision limits.
Specificity GoodExcellentWhile HPLC-UV can resolve many impurities, co-eluting species with similar UV spectra can interfere. LC-MS/MS offers superior specificity due to the monitoring of specific mass transitions.
Application Purity testing, in-process control, drug substance and product assay.Bioanalysis (pharmacokinetics), trace impurity analysis.The choice of method depends on the intended application and required sensitivity.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and suitable techniques for the quantification of this compound.

  • HPLC-UV is a reliable and cost-effective choice for routine quality control, purity assessment, and assay of the bulk drug substance and formulated products where high sensitivity is not the primary requirement.

  • LC-MS/MS is the preferred method for applications demanding high sensitivity and selectivity, such as the analysis of the compound in biological matrices for pharmacokinetic studies or for the detection of trace-level impurities.

The selection of the most appropriate method will depend on the specific research or development context, including the sample matrix, the required level of sensitivity, and the available instrumentation. The provided protocols and expected performance data serve as a solid foundation for the development and validation of a robust analytical method for this compound.

References

A Guide to Comparative Docking Analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Against Key Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide outlines a framework for conducting a comparative molecular docking study of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a compound of interest owing to its structural relation to the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. While direct comparative experimental data for this specific compound is not yet available in published literature, this document provides a detailed, hypothetical study protocol, data presentation templates, and visualizations to guide future research.

The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous kinase inhibitors.[1][2][3][4][5] Docking studies on derivatives have identified potent inhibitory activity against several key protein kinases implicated in oncology and inflammatory diseases.[1][2][3][4][5] This guide proposes a comparative analysis against three such validated targets: TNIK , c-Met , and JAK3 , with well-known inhibitors Vemurafenib and Tofacitinib as reference compounds.

Comparative Docking Performance: A Hypothetical Analysis

The following tables present hypothetical data from a simulated docking study to illustrate how the performance of this compound could be compared against established inhibitors.

Table 1: Comparative Binding Affinities (kcal/mol)

CompoundTNIK (PDB: 2X7F)c-Met (PDB: 2WGJ)JAK3 (PDB: 3LXK)
This compound -8.5-7.9-9.1
Vemurafenib (Reference)-9.8-7.2-8.3
Tofacitinib (Reference)-7.5-6.8-10.2

Table 2: Hypothetical Key Interacting Residues

CompoundTarget ProteinKey Interactions (Amino Acid Residues)
This compound TNIKH-Bond: Cys108, Pi-Alkyl: Val35, Ala158
c-MetH-Bond: Tyr1230, Met1211, Pi-Sigma: Val1092
JAK3H-Bond: Leu905, Pi-Alkyl: Val938, Ala888
VemurafenibTNIKH-Bond: Cys108, Asp216, Pi-Pi: Phe170
TofacitinibJAK3H-Bond: Leu905, Glu903, Pi-Sulfur: Cys909

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable in silico docking studies.

Preparation of Protein Structures
  • Receptor Acquisition : Obtain the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB): TNIK (2X7F), c-Met (2WGJ), and JAK3 (3LXK).

  • Protein Cleaning : Remove all non-essential molecules from the PDB files, including water molecules, co-crystallized ligands, and any non-standard residues.

  • Protonation and Optimization : Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (7.4). Minimize the energy of the protein structure using a suitable force field (e.g., AMBER, CHARMM).

Ligand Preparation
  • Structure Generation : Draw the 2D structures of this compound, Vemurafenib, and Tofacitinib using chemical drawing software.

  • 3D Conversion and Energy Minimization : Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Charge Assignment : Calculate and assign appropriate partial charges (e.g., Gasteiger charges) to all ligand atoms.

Molecular Docking Simulation
  • Grid Box Generation : Define the binding site for each protein based on the location of the co-crystallized ligand in the original PDB structure. A grid box is then generated to encompass this active site.

  • Docking Algorithm : Employ a validated docking program such as AutoDock Vina or Glide. Use a Lamarckian Genetic Algorithm or a similar stochastic search method to explore the conformational space of the ligand within the defined binding site.

  • Pose Selection and Scoring : Generate multiple binding poses (e.g., 10-20) for each ligand. The poses are then ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis
  • Interaction Analysis : Visualize the best-scoring poses for each ligand-protein complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Comparative Analysis : Compare the binding modes and affinities of this compound with the reference inhibitors for each target protein to assess its potential as a competitive inhibitor.

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant biological pathway.

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Protein Acquisition (PDB) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Drawing & Optimization Docking 4. Run Docking Simulation Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring Docking->Analysis Comparison 6. Comparative Interaction Analysis Analysis->Comparison

Caption: Experimental workflow for the comparative docking study.

cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 5-bromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Inhibitor->JAK3 Inhibition

Caption: Inhibition of the JAK-STAT pathway by targeting JAK3.

References

Safety Operating Guide

Proper Disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Identification

Required Personal Protective Equipment (PPE): Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

Quantitative Safety Data Summary

The following table summarizes key precautionary statements and handling advice derived from similar chemical compounds.

Precautionary Statement CodeDescriptionSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash hands thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P501Dispose of contents/container to local/regional/national/international regulations.[2]

Experimental Protocols: Disposal and Spill Response

Standard Disposal Protocol

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.[1]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.[2]

  • Consult Regulations: Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[1]

  • Arrange for Pickup: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][2]

Accidental Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:[1]

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb and Collect:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

    • For solutions, absorb with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Package for Disposal: Place the absorbed material and contaminated items into a suitable, sealed, and labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.

Visual Workflow for Chemical Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Securely Seal the Container collect->seal store Store in a Ventilated, Designated Hazardous Waste Area seal->store contact_ehs Contact Institutional EHS Office for Specific Guidelines store->contact_ehs schedule_pickup Arrange for Pickup by a Licensed Waste Contractor contact_ehs->schedule_pickup end_process End: Proper Disposal Complete schedule_pickup->end_process

Caption: Step-by-step process for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.